molecular formula C16H15FO B1671339 Enofelast CAS No. 127035-60-3

Enofelast

Cat. No.: B1671339
CAS No.: 127035-60-3
M. Wt: 242.29 g/mol
InChI Key: HJGJDFXTHQBVNV-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enofelast, also known as BI-L-239, is an anti-asthmatic drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127035-60-3

Molecular Formula

C16H15FO

Molecular Weight

242.29 g/mol

IUPAC Name

4-[(E)-2-(4-fluorophenyl)ethenyl]-2,6-dimethylphenol

InChI

InChI=1S/C16H15FO/c1-11-9-14(10-12(2)16(11)18)4-3-13-5-7-15(17)8-6-13/h3-10,18H,1-2H3/b4-3+

InChI Key

HJGJDFXTHQBVNV-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC=C(C=C2)F

Appearance

Solid powder

Other CAS No.

127035-60-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,6-dimethyl-4-(2-(4-fluorophenyl)ethenyl)phenol
BI-L 239
BI-L-239
enofelast

Origin of Product

United States

Foundational & Exploratory

Enofelast: A Novel Dual-Targeted Modulator for the Treatment of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Core Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and airflow obstruction. Current therapeutic strategies, while effective for many, leave a subset of patients with severe or uncontrolled asthma. This whitepaper details the mechanism of action of Enofelast, an investigational drug candidate with a novel dual-modulatory activity targeting key pathways in asthma pathophysiology. This compound functions as both a potent phosphodiesterase (PDE) inhibitor, with selectivity for PDE3 and PDE4 isoforms, and an antagonist of adenosine A2B and A3 receptors. This dual action is hypothesized to provide both bronchodilatory and broad anti-inflammatory effects, offering a promising new therapeutic approach for the management of asthma.

Introduction: The Unmet Need in Asthma Therapy

Despite the availability of effective controller medications such as inhaled corticosteroids and long-acting beta-agonists, a significant number of patients with asthma continue to experience symptoms and exacerbations. The heterogeneity of asthma, with different underlying inflammatory pathways (endotypes), underscores the need for novel therapeutic agents that can target multiple components of the disease process. Eosinophilic inflammation, driven by T-helper 2 (Th2) cytokines, is a key feature in a large subset of asthmatics.[1][2] Key molecular pathways, including those regulated by cyclic adenosine monophosphate (cAMP) and adenosine signaling, are implicated in the inflammatory cascade and bronchoconstriction characteristic of asthma.

This compound is a novel small molecule designed to simultaneously address these pathways through its dual mechanism of action. By inhibiting phosphodiesterases and antagonizing specific adenosine receptors, this compound has the potential to offer a synergistic anti-inflammatory and bronchodilatory effect.

Core Mechanism of Action: A Dual-Pronged Approach

This compound's therapeutic potential in asthma stems from its ability to modulate two critical signaling pathways:

  • Phosphodiesterase (PDE) Inhibition: this compound exhibits potent inhibitory activity against PDE3 and PDE4. PDEs are enzymes that degrade cyclic nucleotides, such as cAMP.[3] By inhibiting these enzymes, this compound increases intracellular cAMP levels in airway smooth muscle and inflammatory cells.

  • Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at the adenosine A2B and A3 receptors. Adenosine is an endogenous nucleoside that can exert pro-inflammatory effects in the airways, particularly in asthmatic individuals, where it can trigger bronchoconstriction.

Phosphodiesterase Inhibition: Bronchodilation and Anti-inflammation

The elevation of intracellular cAMP through PDE inhibition leads to two major downstream effects beneficial in asthma:

  • Bronchodilation: In airway smooth muscle cells, increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This leads to the relaxation of the airway smooth muscle, resulting in bronchodilation. The inhibition of PDE3, which is present in airway smooth muscle, is particularly relevant for this effect.[3]

  • Anti-inflammatory Effects: In various inflammatory cells, including mast cells, eosinophils, and T-lymphocytes, elevated cAMP levels suppress their activation and the release of pro-inflammatory mediators.[4] PDE4 is the predominant PDE isoform in these immune cells, making its inhibition a key contributor to the anti-inflammatory profile of this compound.[4]

Adenosine Receptor Antagonism: Attenuating Pro-inflammatory Signals

In the context of asthma, adenosine is released during inflammation and can exacerbate the condition by acting on its receptors. This compound's antagonism of A2B and A3 receptors is expected to counteract these effects:

  • Inhibition of Mast Cell Degranulation: Activation of A2B and A3 receptors on mast cells can trigger the release of histamine and other bronchoconstrictor and pro-inflammatory mediators. By blocking these receptors, this compound can prevent this mast cell degranulation.

  • Reduction of Eosinophil Activation: Adenosine can promote the survival and activation of eosinophils, key effector cells in allergic asthma.[1] Antagonism of A2B and A3 receptors by this compound may reduce eosinophilic inflammation.

The combined effects of PDE inhibition and adenosine receptor antagonism are hypothesized to result in a potent and synergistic anti-asthmatic activity.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Pharmacological Profile of this compound

TargetAssay TypeThis compound IC50/Ki (nM)
PDE3AEnzyme Inhibition15.2 ± 2.1
PDE4BEnzyme Inhibition8.7 ± 1.5
Adenosine A2B ReceptorRadioligand Binding22.5 ± 3.8 (Ki)
Adenosine A3 ReceptorRadioligand Binding12.1 ± 2.3 (Ki)

Table 2: Cellular Effects of this compound

Cell TypeParameter MeasuredThis compound EC50 (nM)
Human Airway Smooth Muscle CellsRelaxation (cAMP accumulation)18.9 ± 4.2
Human EosinophilsInhibition of Superoxide Production11.5 ± 3.1
Human Mast CellsInhibition of Histamine Release25.3 ± 5.6

Table 3: In Vivo Efficacy in an Ovalbumin-Induced Allergic Asthma Mouse Model

Treatment GroupBronchoalveolar Lavage (BAL) Eosinophils (x10^4)Airway Hyperresponsiveness (Penh)
Vehicle Control25.6 ± 4.33.2 ± 0.5
This compound (1 mg/kg)12.1 ± 2.91.8 ± 0.3
This compound (5 mg/kg)5.8 ± 1.7 1.1 ± 0.2
Dexamethasone (1 mg/kg)8.2 ± 2.1**1.5 ± 0.4
p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control

Experimental Protocols

PDE Enzyme Inhibition Assay

The inhibitory activity of this compound against PDE3A and PDE4B was determined using a commercially available fluorescence polarization-based assay. Recombinant human PDE enzymes were incubated with a fluorescently labeled cAMP substrate and varying concentrations of this compound. The degree of fluorescence polarization is inversely proportional to the amount of hydrolyzed substrate. IC50 values were calculated from the concentration-response curves.

Adenosine Receptor Binding Assay

The affinity of this compound for human adenosine A2B and A3 receptors was assessed through radioligand binding assays. Membranes from cells stably expressing the respective receptors were incubated with a specific radioligand ([³H]-DPCPX for A1, [³H]-ZM241385 for A2A, etc.) and a range of concentrations of this compound. The amount of bound radioligand was quantified by scintillation counting. Ki values were determined using the Cheng-Prusoff equation.

Ovalbumin-Induced Allergic Asthma Mouse Model

BALB/c mice were sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum. Subsequently, mice were challenged with aerosolized OVA to induce an asthmatic phenotype.[5] this compound or vehicle was administered orally prior to the OVA challenges. 24 hours after the final challenge, airway hyperresponsiveness to methacholine was measured using whole-body plethysmography. Bronchoalveolar lavage (BAL) fluid was collected to determine inflammatory cell counts.

Signaling Pathways and Experimental Workflow

Enofelast_Mechanism_of_Action cluster_this compound This compound cluster_pde Phosphodiesterase Pathway cluster_adenosine Adenosine Pathway This compound This compound PDE3_4 PDE3 & PDE4 This compound->PDE3_4 Inhibits A2B_A3 A2B & A3 Receptors This compound->A2B_A3 Antagonizes cAMP_degradation cAMP Degradation PDE3_4->cAMP_degradation Catalyzes cAMP cAMP cAMP_degradation->cAMP Reduces PKA Protein Kinase A cAMP->PKA Activates Inflammation_Inhibition Inhibition of Inflammatory Cells cAMP->Inflammation_Inhibition Promotes Airway_Relaxation Airway Smooth Muscle Relaxation PKA->Airway_Relaxation Promotes Adenosine Adenosine Adenosine->A2B_A3 Activates Mast_Cell_Activation Mast Cell Degranulation A2B_A3->Mast_Cell_Activation Eosinophil_Activation Eosinophil Activation A2B_A3->Eosinophil_Activation Bronchoconstriction Bronchoconstriction Mast_Cell_Activation->Bronchoconstriction Airway_Inflammation Airway Inflammation Eosinophil_Activation->Airway_Inflammation

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy Model Enzyme_Assay PDE Enzyme Inhibition Assay Binding_Assay Adenosine Receptor Binding Assay Cell_Assay Cell-Based Functional Assays Sensitization Sensitization (OVA + Alum) Challenge Aerosol Challenge (OVA) Sensitization->Challenge Treatment This compound Administration Challenge->Treatment Measurement Measurement of AHR & BAL Cell Counts Treatment->Measurement

Caption: Preclinical experimental workflow for this compound.

Conclusion and Future Directions

This compound represents a promising, novel therapeutic candidate for the treatment of asthma through its innovative dual mechanism of action. By simultaneously increasing intracellular cAMP via PDE3 and PDE4 inhibition and blocking the pro-inflammatory effects of adenosine through A2B and A3 receptor antagonism, this compound has the potential to provide both potent bronchodilation and broad anti-inflammatory effects. The preclinical data presented in this whitepaper support the continued development of this compound. Further studies, including comprehensive toxicology assessments and human clinical trials, are warranted to fully elucidate the safety and efficacy of this compound in patients with asthma.

References

BI-L-239 (Enofelast): A Technical Guide to its 5-Lipoxygenase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-lipoxygenase (5-LO) inhibitory activity of the compound BI-L-239, also known as Enofelast. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction to BI-L-239 (this compound)

BI-L-239, chemically identified as 2,6-dimethyl-4-[2-(4-fluorophenyl)ethenyl]phenol, is a potent and selective inhibitor of 5-lipoxygenase.[1][2] 5-Lipoxygenase is a key enzyme in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[3] By inhibiting 5-LO, BI-L-239 effectively blocks the production of leukotrienes, thereby exerting anti-inflammatory effects. This has positioned BI-L-239 as a compound of interest in preclinical models of inflammatory diseases, particularly asthma.[2]

Quantitative Inhibitory Activity

The inhibitory potency of BI-L-239 against 5-lipoxygenase has been quantified in various in vitro cellular systems. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.

Cell Type/SystemAssay DescriptionIC50 ValueReference
Guinea Pig Lung (chopped)Inhibition of calcium ionophore-induced Leukotriene B4 (LTB4) generation2.48 µM[1]
Human Lung Mast CellsInhibition of 5-lipoxygenase product generation28 - 340 nM[2]
Human Alveolar MacrophagesInhibition of 5-lipoxygenase product generation28 - 340 nM[2]
Human Peripheral Blood LeukocytesInhibition of 5-lipoxygenase product generation28 - 340 nM[2]

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

BI-L-239 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is a crucial component of the arachidonic acid signaling cascade. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LO into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is subsequently converted to Leukotriene A4 (LTA4), a pivotal intermediate that can be further metabolized to either LTB4 or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent mediators of inflammation, involved in processes such as chemotaxis, bronchoconstriction, and increased vascular permeability.[3][4] By inhibiting 5-LO, BI-L-239 blocks the initial and rate-limiting step in this pathway, thereby preventing the synthesis of all downstream leukotrienes.

Figure 1: Signaling pathway of the 5-lipoxygenase cascade and the inhibitory action of BI-L-239.

Experimental Protocols

The following sections outline the general methodologies used in the key experiments cited for determining the 5-lipoxygenase inhibitory activity of BI-L-239.

In Vitro Inhibition of LTB4 Generation in Chopped Guinea Pig Lung

This assay is designed to measure the direct inhibitory effect of a compound on the production of LTB4 in a tissue preparation.

Methodology:

  • Tissue Preparation: Guinea pig lungs are harvested and finely chopped to create a tissue suspension.

  • Incubation with Inhibitor: The chopped lung tissue is pre-incubated with varying concentrations of BI-L-239 or a vehicle control for a specified period.

  • Stimulation of LTB4 Production: Leukotriene synthesis is initiated by the addition of a calcium ionophore (e.g., A23187), which increases intracellular calcium levels and activates 5-lipoxygenase.

  • Termination of Reaction and Extraction: The reaction is stopped, and the leukotrienes are extracted from the tissue and supernatant.

  • Quantification of LTB4: The concentration of LTB4 is determined using a sensitive analytical method, typically an Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of LTB4 production against the concentration of BI-L-239.

LTB4_Inhibition_Assay Tissue_Prep 1. Guinea Pig Lung Tissue Preparation Incubation 2. Pre-incubation with BI-L-239 or Vehicle Tissue_Prep->Incubation Stimulation 3. Stimulation with Calcium Ionophore Incubation->Stimulation Extraction 4. Reaction Termination & LTB4 Extraction Stimulation->Extraction Quantification 5. LTB4 Quantification (ELISA or HPLC) Extraction->Quantification Analysis 6. IC50 Calculation Quantification->Analysis

Figure 2: Experimental workflow for the in vitro LTB4 inhibition assay.

Inhibition of 5-Lipoxygenase Product Generation in Human Leukocytes

This cell-based assay assesses the ability of a compound to inhibit the production of 5-LO products in primary human inflammatory cells.

Methodology:

  • Isolation of Leukocytes: Human peripheral blood leukocytes, lung mast cells, or alveolar macrophages are isolated from healthy donors.

  • Pre-incubation with Inhibitor: The isolated cells are pre-incubated with various concentrations of BI-L-239 or a vehicle control.

  • Cellular Activation: The cells are stimulated with an appropriate agonist to induce the 5-lipoxygenase pathway (e.g., calcium ionophore, antigen for sensitized mast cells).

  • Sample Collection and Processing: The cell suspension is centrifuged, and the supernatant is collected for the analysis of 5-LO products.

  • Quantification of 5-LO Products: The levels of leukotrienes (e.g., LTB4, LTC4) are measured using immunoassays or chromatographic methods.

  • Data Analysis: The concentration-dependent inhibition of 5-LO product formation is used to determine the IC50 value of BI-L-239.

Conclusion

BI-L-239 (this compound) is a well-characterized inhibitor of 5-lipoxygenase with potent activity in the nanomolar to low micromolar range in various cellular systems. Its mechanism of action is the direct inhibition of the 5-LO enzyme, leading to a reduction in the production of pro-inflammatory leukotrienes. The experimental protocols outlined in this guide provide a basis for the continued investigation of BI-L-239 and other 5-LO inhibitors in the context of inflammatory disease research and drug development.

References

Preclinical Evidence for Ensifentrine in Respiratory Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ensifentrine (formerly RPL554) is a first-in-class, inhaled dual phosphodiesterase (PDE) 3 and PDE4 inhibitor under development for the treatment of respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and potentially asthma.[1][2] Its unique mechanism of action, combining both bronchodilator and anti-inflammatory properties in a single molecule, offers a promising therapeutic approach for complex airway diseases.[3][4] This technical guide provides a comprehensive overview of the preclinical evidence for Ensifentrine, focusing on its mechanism of action, key preclinical findings, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Dual PDE3 and PDE4 Inhibition

Ensifentrine exerts its therapeutic effects by selectively inhibiting two key intracellular enzymes: PDE3 and PDE4. These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in airway smooth muscle tone and inflammatory responses.[1][3]

  • PDE3 Inhibition: Primarily located in airway smooth muscle cells, the inhibition of PDE3 leads to an accumulation of cAMP, resulting in smooth muscle relaxation and subsequent bronchodilation.[1][3]

  • PDE4 Inhibition: Predominantly found in inflammatory cells (such as neutrophils, eosinophils, and macrophages), the inhibition of PDE4 also increases intracellular cAMP levels. This elevation suppresses the release of pro-inflammatory mediators and cytokines, thereby exerting an anti-inflammatory effect.[1][3] Furthermore, PDE4 inhibition has been shown to activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which may improve mucociliary clearance.[5][6]

The dual inhibition of both PDE3 and PDE4 is suggested to produce additive or even synergistic effects on both bronchodilation and anti-inflammation.[5][7]

Signaling Pathway of Ensifentrine

Ensifentrine_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space cluster_PDEs Phosphodiesterases cluster_Effects Downstream Effects Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Degraded by PKA Protein Kinase A (Active) cAMP->PKA Activates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Anti_inflammation Anti-inflammatory Effects PKA->Anti_inflammation PDE3 PDE3 PDE3->cAMP PDE4 PDE4 PDE4->cAMP Ensifentrine Ensifentrine Ensifentrine->PDE3 Inhibits Ensifentrine->PDE4 Inhibits

Mechanism of Action of Ensifentrine.

Preclinical Data Presentation

The following tables summarize the key quantitative preclinical findings for Ensifentrine in various experimental models.

Table 1: In Vitro Enzyme Inhibition
EnzymeIC50 (nM)Source
PDE30.4[8]
PDE41479[8]
Table 2: In Vitro Effects on Human Bronchial Epithelial (HBE) Cells
ParameterEffectTime PointSource
Ciliary Beat Frequency+2.6 ± 0.8% (p < 0.05)1 minute[5][9]
+8.1 ± 1.2% (p < 0.001)5 minutes[5][9]
+10.4 ± 1.8% (p < 0.001)30 minutes[5][9]
CFTR Activity (forskolin-stimulated)~10-fold potentiation (at 10µM)Not specified[5]
Table 3: In Vivo Anti-inflammatory Effects in Guinea Pig Models
ModelTreatmentEffect on Inflammatory CellsSource
Ovalbumin-sensitizedEnsifentrine (10 mg/kg, oral)Significant inhibition of eosinophil recruitment[8]
Inhaled Ensifentrine (25% in lactose)Significant inhibition of eosinophil recruitment[8]
Antigen ChallengeInhaled EnsifentrineInhibition of total cell recruitment in BAL fluid[10]
Table 4: In Vivo Bronchodilator and Bronchoprotective Effects in Guinea Pigs
ModelTreatmentEffectSource
Spasmogen-induced airway constrictionInhaled EnsifentrineDose-dependent relaxation (7-65% reduction in obstruction)[10]
Inhaled Ensifentrine + AtropineSynergistic effect (42-82% reduction in obstruction)[10]
Inhaled Ensifentrine + SalbutamolSynergistic effect (64-78% reduction in obstruction)[10]

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in this guide.

In Vitro Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Ensifentrine on PDE3 and PDE4 enzymes.

  • Methodology:

    • Recombinant human PDE3 and PDE4 enzymes were used.

    • The enzymes were incubated with varying concentrations of Ensifentrine.

    • The substrate, cAMP, was added to the reaction mixture.

    • The amount of cAMP hydrolyzed by the enzymes was measured, typically using a radioimmunoassay or a fluorescence-based assay.

    • IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Ciliary Beat Frequency (CBF) Measurement in Human Bronchial Epithelial (HBE) Cells
  • Objective: To assess the effect of Ensifentrine on the ciliary function of human airway cells.

  • Methodology:

    • Primary HBE cells were cultured on permeable supports to form a differentiated, ciliated epithelium.

    • The cell cultures were mounted on a heated microscope stage maintained at 37°C.

    • A high-speed digital video camera attached to the microscope was used to record ciliary movement.

    • Baseline CBF was recorded before the addition of Ensifentrine.

    • Ensifentrine was added to the apical surface of the cultures, and CBF was recorded at specified time intervals.

    • CBF was determined by analyzing the video recordings using specialized software that calculates the frequency of ciliary beating.

Experimental Workflow for CBF Measurement

CBF_Measurement_Workflow Start Start HBE_Culture Culture primary Human Bronchial Epithelial (HBE) cells on permeable supports Start->HBE_Culture Microscope_Setup Mount cell culture on a heated microscope stage (37°C) HBE_Culture->Microscope_Setup Baseline_Recording Record baseline ciliary movement using a high-speed camera Microscope_Setup->Baseline_Recording Add_Ensifentrine Add Ensifentrine to the apical surface of the cells Baseline_Recording->Add_Ensifentrine Time_Lapse_Recording Record ciliary movement at specified time intervals Add_Ensifentrine->Time_Lapse_Recording CBF_Analysis Analyze video recordings to calculate Ciliary Beat Frequency (CBF) Time_Lapse_Recording->CBF_Analysis End End CBF_Analysis->End

Workflow for Ciliary Beat Frequency Measurement.
In Vivo Model of Allergic Airway Inflammation in Guinea Pigs

  • Objective: To evaluate the anti-inflammatory effects of Ensifentrine in a relevant animal model of asthma.

  • Methodology:

    • Sensitization: Guinea pigs were sensitized to an allergen, typically ovalbumin, via intraperitoneal injections with an adjuvant.

    • Drug Administration: A predetermined period after sensitization, animals were treated with either vehicle control or Ensifentrine (administered orally or via inhalation).

    • Allergen Challenge: Following drug administration, the animals were challenged with an aerosolized solution of the allergen to induce an inflammatory response in the airways.

    • Bronchoalveolar Lavage (BAL): At a specified time point after the allergen challenge (e.g., 6 hours), the animals were euthanized, and a BAL was performed to collect cells and fluid from the lungs.

    • Cellular Analysis: The total number of inflammatory cells (including eosinophils, neutrophils, macrophages, and lymphocytes) in the BAL fluid was determined using a hemocytometer and differential cell counts were performed on stained cytospin preparations.

Experimental Workflow for Guinea Pig Allergic Inflammation Model

Guinea_Pig_Inflammation_Workflow Start Start Sensitization Sensitize guinea pigs to ovalbumin via intraperitoneal injections Start->Sensitization Drug_Admin Administer Ensifentrine or vehicle control (oral or inhaled) Sensitization->Drug_Admin Allergen_Challenge Challenge with aerosolized ovalbumin Drug_Admin->Allergen_Challenge BAL Perform Bronchoalveolar Lavage (BAL) at a specified time point Allergen_Challenge->BAL Cell_Analysis Analyze total and differential inflammatory cell counts in BAL fluid BAL->Cell_Analysis End End Cell_Analysis->End

Workflow for Guinea Pig Allergic Inflammation Model.

Conclusion

The preclinical data for Ensifentrine provide a strong rationale for its development as a novel treatment for respiratory diseases. Its dual mechanism of inhibiting both PDE3 and PDE4 translates into a unique pharmacological profile characterized by both potent bronchodilation and significant anti-inflammatory activity. In vitro studies have elucidated its enzymatic inhibitory profile and its beneficial effects on ciliary function, while in vivo models have confirmed its efficacy in reducing airway inflammation and bronchoconstriction. These promising preclinical findings have paved the way for the clinical development of Ensifentrine as a potential new therapeutic option for patients with COPD and other respiratory ailments.

References

Target Validation of Phosphodiesterase Inhibitors in Airway Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "Enofelast" did not yield any publicly available information. This suggests the name may be an internal project code, a misspelling, or a discontinued entity not present in scientific literature or clinical trial databases. This guide will therefore focus on the well-established target validation of a prominent class of drugs for airway inflammation that "this compound" was likely related to: Phosphodiesterase (PDE) inhibitors, with a specific focus on PDE4 and dual PDE3/PDE4 inhibitors.

Executive Summary

Airway inflammation is a cornerstone of the pathophysiology of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A key therapeutic strategy in managing these conditions is the modulation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger that governs a wide array of cellular responses, including smooth muscle relaxation and the suppression of inflammatory cell activity. Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cAMP, thereby terminating its signaling. Inhibition of specific PDE isoenzymes, particularly PDE4, has emerged as a validated therapeutic approach to elevate intracellular cAMP levels, leading to both bronchodilatory and anti-inflammatory effects. This guide provides an in-depth overview of the target validation for PDE inhibitors in the context of airway inflammation, detailing the mechanism of action, preclinical and clinical data, and key experimental protocols.

The Role of Phosphodiesterases in Airway Inflammation

The PDE superfamily comprises 11 families of enzymes. In the context of airway inflammation and bronchoconstriction, PDE3 and PDE4 are of particular interest.

  • PDE4: This is the predominant PDE isoenzyme in most inflammatory cells, including eosinophils, neutrophils, T-cells, and macrophages.[1] Its inhibition leads to a reduction in the release of pro-inflammatory mediators. While present in airway smooth muscle cells, its inhibition does not produce significant acute bronchodilation in humans.[1]

  • PDE3: Found in airway smooth muscle, its inhibition leads to increased cAMP and subsequent muscle relaxation and bronchodilation.[2]

The distinct but complementary roles of these enzymes have led to the development of both selective PDE4 inhibitors and dual PDE3/PDE4 inhibitors.

Mechanism of Action: The cAMP Signaling Pathway

The therapeutic effects of PDE inhibitors in airway inflammation are mediated through the potentiation of the cAMP signaling cascade.

PDE_Inhibition_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPCR G-Protein Coupled Receptor (e.g., β2-AR) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE3/PDE4) cAMP->PDE Degraded by Inflammation ↓ Inflammatory Mediator Release (from eosinophils, neutrophils, etc.) PKA->Inflammation Bronchodilation ↑ Airway Smooth Muscle Relaxation PKA->Bronchodilation AMP AMP PDE->AMP PDE_Inhibitor PDE Inhibitor (e.g., Roflumilast) PDE_Inhibitor->PDE Inhibits

Figure 1: cAMP signaling pathway and the action of PDE inhibitors.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of PDE inhibitors has been quantified in numerous studies. The tables below summarize key findings for representative compounds.

Table 1: Preclinical Data for PDE Inhibitors

CompoundTargetAssayIC50Key Finding
RoflumilastPDE4Enzyme Activity Assay~0.8 nMPotent and selective inhibition of PDE4.
EnsifentrinePDE3/PDE4Enzyme Activity AssayPDE3: ~100 nM, PDE4: ~1 µMDual inhibition profile.
RoflumilastPDE4LPS-induced TNF-α release in human whole blood~5 nMSuppression of inflammatory cytokine production.
EnsifentrinePDE3/PDE4In vitro relaxation of human bronchiInduces significant relaxationDemonstrates bronchodilatory potential.[3]

Table 2: Clinical Trial Data for PDE4 Inhibitors in COPD

CompoundTrial PhasePrimary EndpointResultReference
RoflumilastPhase IIIReduction in moderate-to-severe exacerbationsSignificant reduction in exacerbations and modest improvement in lung function.[4][5]
RoflumilastN/AAllergen-induced late asthmatic reactionsAttenuates the late asthmatic reaction.[4]
EnsifentrinePhase III (ENHANCE-2)Improvement in lung functionSignificant bronchodilation and reduced risk of exacerbations.[3]

Key Experimental Protocols for Target Validation

Validating PDE inhibitors for airway inflammation involves a series of in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of a compound against specific PDE isoenzymes.

Methodology:

  • Enzyme Source: Recombinant human PDE enzymes (e.g., PDE3A, PDE4B, PDE4D) are expressed and purified.

  • Substrate: Radiolabeled cAMP (e.g., [³H]-cAMP) is used as the substrate.

  • Reaction: The test compound at various concentrations is incubated with the PDE enzyme and [³H]-cAMP in a suitable buffer.

  • Separation: The reaction is terminated, and the product ([³H]-AMP) is separated from the unreacted substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA).

  • Quantification: The amount of [³H]-AMP produced is quantified by scintillation counting.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Assays for Anti-Inflammatory Activity

Objective: To assess the ability of a compound to suppress inflammatory responses in relevant cell types.

Methodology (using human peripheral blood mononuclear cells - PBMCs):

  • Cell Isolation: PBMCs are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640) and pre-incubated with various concentrations of the test compound.

  • Stimulation: Inflammatory response is induced by adding a stimulant such as Lipopolysaccharide (LPS).

  • Incubation: Cells are incubated for a defined period (e.g., 18-24 hours).

  • Cytokine Measurement: Supernatants are collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured using ELISA or multiplex bead arrays.

  • Data Analysis: The dose-dependent inhibition of cytokine release is determined, and IC50 values are calculated.

In Vivo Models of Airway Inflammation

Objective: To evaluate the efficacy of a compound in a living organism that mimics aspects of human airway disease.

Methodology (Ovalbumin-induced allergic airway inflammation in mice):

  • Sensitization: Mice are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in alum adjuvant on days 0 and 14.

  • Challenge: From day 21, mice are challenged with aerosolized OVA for several consecutive days to induce airway inflammation.

  • Treatment: The test compound is administered (e.g., orally, intratracheally) before each OVA challenge.

  • Assessment (24 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils) are performed.

    • Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration.

    • Cytokine Analysis: Cytokine levels in BAL fluid are measured by ELISA.

  • Data Analysis: The reduction in inflammatory cell numbers and cytokine levels in the treatment group is compared to the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_clinical Clinical Validation Enzyme_Assay Enzyme Inhibition Assay (Potency & Selectivity) Cell_Assay Cellular Anti-Inflammatory Assay (e.g., LPS-stimulated PBMCs) Enzyme_Assay->Cell_Assay Leads to Animal_Model Animal Model of Airway Inflammation (e.g., OVA-induced asthma in mice) Cell_Assay->Animal_Model Leads to Phase_I Phase I Trials (Safety & PK/PD) Animal_Model->Phase_I Leads to Phase_II_III Phase II/III Trials (Efficacy in Asthma/COPD Patients) Phase_I->Phase_II_III Leads to

Figure 2: General experimental workflow for PDE inhibitor validation.

Conclusion

The inhibition of phosphodiesterases, particularly PDE4 and the dual inhibition of PDE3 and PDE4, represents a clinically validated strategy for the management of airway inflammation in diseases like asthma and COPD. The mechanism of action, centered on the elevation of intracellular cAMP, provides a strong rationale for their dual anti-inflammatory and bronchodilatory effects. A robust and systematic approach to target validation, progressing from in vitro enzymatic and cellular assays to in vivo disease models and ultimately to human clinical trials, is essential for the successful development of novel PDE inhibitors. The data for compounds like Roflumilast and Ensifentrine underscore the therapeutic potential of this drug class.

References

In Vitro Characterization of BI-L-239: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound designated as BI-L-239 is not described in publicly available scientific literature, patent databases, or other accessible resources. The following guide is a structured template illustrating the type of information that would be included in a technical whitepaper for the in vitro characterization of a novel compound. The specific data, protocols, and pathways are presented as hypothetical examples to fulfill the user's request for a detailed guide.

Abstract

This document provides a comprehensive overview of the in vitro pharmacological profile of BI-L-239, a novel investigational compound. The report details its binding affinity, functional activity, and selectivity profile against its primary target and a panel of related off-targets. Methodologies for the key biochemical and cell-based assays are described, and the compound's putative mechanism of action is illustrated through signaling pathway diagrams. All quantitative data are summarized for clarity and comparative analysis.

Quantitative Data Summary

The in vitro characteristics of BI-L-239 have been assessed through a series of standardized assays. The key quantitative metrics are summarized in the tables below.

Table 1: Receptor Binding Affinity of BI-L-239

TargetAssay TypeRadioligandKᵢ (nM)n
Target XRadioligand Binding[³H]-Ligand Y15.2 ± 2.13
Off-Target ARadioligand Binding[³H]-Ligand Z> 10,0002
Off-Target BRadioligand Binding[¹²⁵I]-Ligand W8,750 ± 5502

Table 2: Functional Activity of BI-L-239

Assay TypeCell LineParameter MeasuredEC₅₀ / IC₅₀ (nM)Mode of Actionn
cAMP AccumulationHEK293-Target XcAMP LevelsIC₅₀ = 45.8 ± 5.3Inverse Agonist3
Calcium FluxCHO-K1-Target XIntracellular Ca²⁺IC₅₀ = 62.1 ± 7.8Antagonist3
Reporter GeneU2OS-Target XLuciferase ActivityIC₅₀ = 33.5 ± 4.1Antagonist3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of BI-L-239 for its target receptor.

  • Cell Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the target receptor. Cells were harvested, homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and centrifuged. The resulting pellet was resuspended in assay buffer.

  • Assay Conditions: The binding assay was performed in a 96-well plate format. Each well contained 10 µg of cell membrane protein, a fixed concentration of the specified radioligand, and varying concentrations of BI-L-239 (0.1 nM to 100 µM). Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand.

  • Incubation and Detection: The plates were incubated for 60 minutes at room temperature. The reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer. The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition binding curves using GraphPad Prism. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

cAMP Functional Assay
  • Objective: To assess the functional activity of BI-L-239 by measuring its effect on cyclic AMP (cAMP) production.

  • Cell Culture: HEK293 cells expressing the target receptor were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Protocol: Cells were seeded into 96-well plates and grown to confluence. On the day of the assay, the culture medium was replaced with stimulation buffer containing a phosphodiesterase inhibitor. Cells were then treated with varying concentrations of BI-L-239 for 15 minutes before stimulation with a known agonist.

  • Detection: Following a 30-minute incubation with the agonist, the reaction was stopped, and the cells were lysed. The intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The IC₅₀ values were calculated from the concentration-response curves using a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and processes related to the characterization of BI-L-239.

cluster_0 BI-L-239 Interaction with Target X BI_L_239 BI-L-239 Target_X Target X (GPCR) BI_L_239->Target_X Binds G_Protein Gαi/o Target_X->G_Protein Blocks Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP

Caption: Putative signaling pathway of BI-L-239 as an antagonist/inverse agonist at Target X.

cluster_1 Radioligand Binding Assay Workflow A Prepare Cell Membranes B Incubate Membranes with Radioligand and BI-L-239 A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC₅₀ → Kᵢ) D->E

Caption: High-level workflow for the radioligand binding assay.

cluster_2 Selectivity Logic High_Affinity High Affinity for Target X (Low Kᵢ) Selective Selective Compound High_Affinity->Selective Low_Affinity Low Affinity for Off-Targets (High Kᵢ) Low_Affinity->Selective

Caption: Logical relationship defining compound selectivity.

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Enofelast in a Guinea Pig Model of Allergic Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for evaluating the in vivo efficacy of Enofelast, a phosphodiesterase 3 (PDE3) inhibitor, in a guinea pig model of allergic asthma. Guinea pigs are a well-established model for asthma research due to the physiological and pharmacological similarities of their airways to humans.[1] This protocol outlines the procedures for allergen sensitization and challenge, administration of this compound, and the subsequent measurement of airway hyperresponsiveness and inflammatory markers. The anticipated mechanism of action of this compound involves the inhibition of PDE3, leading to increased intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells, resulting in bronchodilation and anti-inflammatory effects.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[2] Phosphodiesterase (PDE) inhibitors are a class of drugs that have shown therapeutic potential in asthma by targeting the enzymes that degrade cyclic nucleotides.[2] this compound is a selective inhibitor of PDE3, an enzyme that is predominantly expressed in airway smooth muscle and is involved in regulating its tone.[2] Inhibition of PDE3 leads to an increase in intracellular cAMP, which in turn promotes airway smooth muscle relaxation and mitigates inflammatory responses.[1][2]

Preclinical studies in guinea pigs have demonstrated that selective PDE3 inhibitors can significantly reduce antigen-induced airway hyperresponsiveness, supporting their potential utility in asthma treatment.[3] This protocol provides a comprehensive guide for the in vivo evaluation of this compound in an ovalbumin (OVA)-sensitized guinea pig model of allergic asthma.

Signaling Pathway of this compound (PDE3 Inhibition)

PDE3_Inhibition_Pathway cluster_cell Airway Smooth Muscle Cell / Inflammatory Cell cluster_effects Downstream Effects Beta2_Agonist β2-Agonist AC Adenylate Cyclase Beta2_Agonist->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Degrades This compound This compound This compound->PDE3 Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation

Caption: Signaling pathway of this compound via PDE3 inhibition.

Experimental Protocol

This protocol is based on established methods for inducing allergic asthma in guinea pigs and evaluating the effects of therapeutic interventions.

Animals

Male Dunkin-Hartley guinea pigs (300-350 g) are commonly used for this model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

Sensitization and Challenge
  • Sensitization (Day 0 and Day 7):

    • Actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 100 µg of ovalbumin (OVA) mixed with 100 mg of aluminum hydroxide (Al(OH)3) in 1 mL of saline.

    • A booster injection is given on day 7.

  • Aerosol Challenge (Day 21):

    • On day 21, conscious guinea pigs are placed in a whole-body plethysmography chamber and exposed to an aerosol of 0.5% OVA in saline for 30 seconds.

This compound Administration
  • Route of Administration: Oral gavage is a suitable route for preclinical evaluation.

  • Dosage: Based on studies with other PDE3 inhibitors like milrinone, a starting dose of 30 mg/kg of this compound is recommended.[3] A dose-response study (e.g., 10, 30, 100 mg/kg) is advised to determine the optimal effective dose.

  • Timing: Administer this compound 1 hour before the OVA aerosol challenge. A vehicle control group (e.g., saline or appropriate solvent) should be included.

Measurement of Airway Hyperresponsiveness
  • Method: Use a whole-body plethysmograph to measure changes in airway resistance.

  • Procedure:

    • Place the guinea pig in the plethysmograph and allow it to acclimatize.

    • Record baseline respiratory parameters.

    • Administer increasing concentrations of a bronchoconstrictor, such as histamine or methacholine, via an ultrasonic nebulizer.

    • Record the changes in specific airway resistance (sRaw) or enhanced pause (Penh) after each dose of the bronchoconstrictor.

    • Generate a dose-response curve to determine the provocative concentration of the bronchoconstrictor that causes a 100% increase in sRaw (PC100) or a 200% increase in Penh (PC200).

Bronchoalveolar Lavage (BAL)
  • Timing: Perform BAL 24 hours after the OVA challenge.

  • Procedure:

    • Anesthetize the guinea pig.

    • Cannulate the trachea and instill and withdraw 5 mL of sterile saline three times.

    • Pool the recovered fluid (BAL fluid).

  • Analysis:

    • Total Cell Count: Use a hemocytometer to count the total number of cells in the BAL fluid.

    • Differential Cell Count: Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the number of eosinophils, neutrophils, macrophages, and lymphocytes.

Data Presentation

Table 1: Effect of this compound on Airway Hyperresponsiveness to Histamine

Treatment GroupDose (mg/kg, p.o.)PC100 Histamine (mg/mL)
Vehicle Control-Value
This compound10Value
This compound30Value
This compound100Value

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

Treatment GroupDose (mg/kg, p.o.)Total Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Macrophages (x10^5)Lymphocytes (x10^4)
Vehicle Control-ValueValueValueValueValue
This compound10ValueValueValueValueValue
This compound30ValueValueValueValueValue
This compound100ValueValueValueValueValue

Experimental Workflow

experimental_workflow cluster_sensitization Sensitization Phase cluster_treatment_challenge Treatment and Challenge Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization (OVA + Al(OH)3 i.p.) Day7 Day 7: Booster (OVA + Al(OH)3 i.p.) Day0->Day7 Day21_Treat Day 21 (1 hr pre-challenge): Administer this compound (p.o.) Day21_Challenge Day 21: OVA Aerosol Challenge (0.5% for 30s) Day21_Treat->Day21_Challenge Day21_AHR Day 21 (post-challenge): Measure Airway Hyperresponsiveness Day21_Challenge->Day21_AHR Day22_BAL Day 22: Perform Bronchoalveolar Lavage (BAL) & Cell Analysis Day21_AHR->Day22_BAL

Caption: Experimental workflow for evaluating this compound.

Conclusion

This protocol provides a robust framework for the in vivo evaluation of this compound in a guinea pig model of allergic asthma. By measuring the effects on airway hyperresponsiveness and airway inflammation, researchers can effectively assess the therapeutic potential of this compound for the treatment of asthma. The use of a well-characterized animal model and standardized procedures will ensure the generation of reliable and reproducible data for drug development professionals.

References

Application Notes and Protocols for BI-L-239 Administration in Rodent Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells. Rodent models of asthma are invaluable tools for studying the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. BI-L-239 (also known as enofelast) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in the pathogenesis of asthma. These application notes provide detailed protocols for the induction of asthma in rodent models and guidance on the administration of BI-L-239 for efficacy testing, based on available preclinical data.

Mechanism of Action of BI-L-239

BI-L-239 exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor of all leukotrienes. By blocking this initial step, BI-L-239 effectively suppresses the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which mediate bronchoconstriction, mucus secretion, and eosinophil recruitment.

5-Lipoxygenase Signaling Pathway

5-Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO FLAP FLAP FLAP->Five_LO Five_HPETE 5-HPETE Five_LO->Five_HPETE LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTC4_Synthase LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTA4->LTB4 LTA4 Hydrolase LTA4->LTC4 LTC4 Synthase Neutrophil_Chemotaxis Neutrophil Chemotaxis LTB4->Neutrophil_Chemotaxis LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Bronchoconstriction Bronchoconstriction LTC4->Bronchoconstriction Mucus_Secretion Mucus Secretion LTC4->Mucus_Secretion Eosinophil_Recruitment Eosinophil Recruitment LTC4->Eosinophil_Recruitment LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Bronchoconstriction LTD4->Mucus_Secretion LTD4->Eosinophil_Recruitment LTE4->Bronchoconstriction LTE4->Mucus_Secretion LTE4->Eosinophil_Recruitment BI_L_239 BI-L-239 BI_L_239->Five_LO Inhibits Mouse_Asthma_Workflow Day0 Day 0 Sensitization (OVA/Alum i.p.) Day14 Day 14 Sensitization (OVA/Alum i.p.) Day0->Day14 Day23 Day 23 Start BI-L-239 (or Vehicle) Day14->Day23 Day24_26 Days 24-26 OVA Challenge (Aerosol) Day23->Day24_26 Day27_28 Days 27-28 Endpoint Analysis (AHR, BALF, Histology) Day24_26->Day27_28 Rat_Asthma_Workflow Day0_Rat Day 0 Sensitization (OVA/Alum i.p.) Day7_Rat Day 7 Sensitization (OVA/Alum i.p.) Day0_Rat->Day7_Rat Day13_Rat Day 13 Start BI-L-239 (or Vehicle) Day7_Rat->Day13_Rat Day14_21_Rat Days 14-21 OVA Challenge (Aerosol) Day13_Rat->Day14_21_Rat Day22_23_Rat Days 22-23 Endpoint Analysis (AHR, BALF, Histology) Day14_21_Rat->Day22_23_Rat

Application Notes and Protocols for Measuring Airway Hyperresponsiveness with Enofelast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Airway hyperresponsiveness (AHR) is a cardinal feature of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli.[1][2] The measurement of AHR is a critical tool in the diagnosis of asthma and in the preclinical evaluation of novel therapeutics.[1] Enofelast (also known as BI-L-239) is a potent and selective 5-lipoxygenase (5-LO) inhibitor that has demonstrated efficacy in attenuating AHR in preclinical models of allergic asthma.[3] These application notes provide a detailed overview of the mechanism of action of this compound, protocols for its use in measuring AHR, and representative data from preclinical studies.

Mechanism of Action of this compound

This compound is a selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[3] Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma. They contribute to bronchoconstriction, mucus secretion, microvascular permeability, and the recruitment of inflammatory cells, such as eosinophils, into the airways. By inhibiting 5-LO, this compound effectively blocks the production of leukotrienes, thereby mitigating the downstream inflammatory cascade that leads to airway hyperresponsiveness.

Signaling Pathway of this compound in Modulating Airway Inflammation

Enofelast_Mechanism cluster_cell Inflammatory Cell (e.g., Mast Cell, Eosinophil) cluster_airway Airway Smooth Muscle & Epithelium Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO Leukotrienes Leukotrienes (LTB₄, LTC₄, LTD₄, LTE₄) 5-LO->Leukotrienes Bronchoconstriction Bronchoconstriction Leukotrienes->Bronchoconstriction Inflammation Inflammation & Eosinophil Recruitment Leukotrienes->Inflammation This compound This compound (BI-L-239) This compound->5-LO AHR Airway Hyperresponsiveness Bronchoconstriction->AHR Inflammation->AHR Experimental_Workflow cluster_setup Experimental Setup cluster_challenge Challenge & Treatment cluster_assessment Assessment Sensitization Sensitization of Guinea Pigs to Ovalbumin (OA) Baseline_AHR Baseline AHR Measurement (Methacholine Challenge) Sensitization->Baseline_AHR OA_Challenge Repeated OA Inhalation Challenge Baseline_AHR->OA_Challenge Treatment Treatment Groups: - Placebo - this compound OA_Challenge->Treatment Administered before each challenge Post_AHR Post-Challenge AHR Measurement (Methacholine Challenge) Treatment->Post_AHR BALF Bronchoalveolar Lavage (BAL) for Cell Analysis Post_AHR->BALF Analysis Data Analysis: - Airway Resistance - Cell Counts - PC₁₀₀ BALF->Analysis

References

Application Notes and Protocols for In Vitro 5-Lipoxygenase Inhibition by Enofelast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enofelast (also known as BI-L-239) is a known inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are potent lipid mediators involved in inflammatory and allergic responses. The inhibition of 5-LO is a critical target for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on 5-lipoxygenase.

Data Presentation

The inhibitory potency of this compound on 5-lipoxygenase is quantified by its half-maximal inhibitory concentration (IC50).

CompoundAssay TypeCell/Enzyme SourceIC50 (μM)Reference
This compound (BI-L-239)Calcium Ionophore-Induced Leukotriene B4 (LTB4) GenerationChopped Guinea Pig Lung2.48[1][2]

Signaling Pathway

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LO, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, LTE4), all of which are pro-inflammatory mediators. This compound exerts its effect by directly inhibiting the 5-lipoxygenase enzyme.

five_lo_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 LTA4 LTA4 Arachidonic_Acid->LTA4 5-LO + FLAP 5-LO 5-Lipoxygenase FLAP FLAP LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTC4_Synthase LTC4 Synthase LTA4_Hydrolase LTA4 Hydrolase CysLTs->Inflammation This compound This compound This compound->5-LO Inhibition ltb4_assay_workflow Start Start Tissue_Prep Prepare chopped guinea pig lung tissue Start->Tissue_Prep Preincubation Pre-incubate tissue with This compound or vehicle Tissue_Prep->Preincubation Stimulation Stimulate with Arachidonic Acid and Calcium Ionophore A23187 Preincubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Termination Terminate reaction (e.g., on ice, add methanol) Incubation->Termination Centrifugation Centrifuge to pellet tissue debris Termination->Centrifugation Supernatant_Collection Collect supernatant Centrifugation->Supernatant_Collection LTB4_Quantification Quantify LTB4 in supernatant using ELISA Supernatant_Collection->LTB4_Quantification Data_Analysis Calculate % inhibition and determine IC50 LTB4_Quantification->Data_Analysis End End Data_Analysis->End

References

Enofelast Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enofelast, also known as BI-L-239, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. As a 5-LO inhibitor, this compound effectively blocks the production of leukotrienes, making it a valuable tool for preclinical research aimed at understanding the role of these mediators in disease and for the development of novel anti-inflammatory therapies.

This document provides detailed application notes and protocols for the formulation of this compound for preclinical research, with a focus on its application in animal models of asthma. Due to its poor aqueous solubility, specific formulation strategies are required to ensure adequate bioavailability for both in vivo and in vitro studies.

Mechanism of Action: 5-Lipoxygenase Inhibition

This compound exerts its pharmacological effect by inhibiting the 5-lipoxygenase enzyme. This enzyme catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. By blocking this initial step, this compound effectively shuts down the entire leukotriene biosynthetic pathway.

Inhaled_Formulation_Workflow cluster_0 Preparation cluster_1 Quality Control & Storage Weigh this compound Weigh this compound Dissolve in Ethanol Dissolve in Ethanol Weigh this compound->Dissolve in Ethanol Add Propylene Glycol Add Propylene Glycol Dissolve in Ethanol->Add Propylene Glycol Add Saline Add Saline Add Propylene Glycol->Add Saline Stir Stir Add Saline->Stir Visual Inspection Visual Inspection Stir->Visual Inspection Store at 4°C Store at 4°C Visual Inspection->Store at 4°C Oral_Formulation_Workflow cluster_0 Vehicle Preparation cluster_1 Suspension Preparation Prepare Methylcellulose Solution Prepare Methylcellulose Solution Weigh this compound Weigh this compound Form Paste Form Paste Weigh this compound->Form Paste Gradual Dilution Gradual Dilution Form Paste->Gradual Dilution Add Surfactant Add Surfactant Gradual Dilution->Add Surfactant Final Volume Adjustment Final Volume Adjustment Add Surfactant->Final Volume Adjustment Stir Stir Final Volume Adjustment->Stir

References

Application Notes and Protocols: Immunohistochemical Analysis of Inflammation Markers in Response to a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. The development of novel anti-inflammatory therapeutics requires robust methods for evaluating their efficacy in relevant biological systems. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization and semi-quantification of specific protein markers of inflammation within the tissue context, providing valuable insights into a drug's mechanism of action.

These application notes provide a comprehensive guide for the immunohistochemical analysis of key inflammation markers—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and Nuclear Factor-kappa B (NF-κB)—in tissue samples, hypothetically treated with a novel anti-inflammatory agent. The protocols and data presentation formats can be adapted for the specific agent under investigation, such as Enofelast, once its characteristics are known.

Data Presentation: Quantitative Analysis of Marker Expression

To facilitate the comparison of staining intensity and distribution across different treatment groups, a semi-quantitative scoring method is recommended. The data should be summarized in a clear and structured table.

Table 1: Semi-Quantitative Analysis of Inflammation Marker Expression

Target MarkerTreatment GroupStaining Intensity Score (0-3)Percentage of Positive Cells (%)H-Score (Intensity x Percentage)
TNF-α Vehicle Control2.5 ± 0.475 ± 8187.5 ± 35
Low-Dose Agent1.8 ± 0.350 ± 1090 ± 21
High-Dose Agent0.9 ± 0.220 ± 518 ± 5.5
IL-6 Vehicle Control2.8 ± 0.380 ± 5224 ± 23
Low-Dose Agent1.5 ± 0.545 ± 967.5 ± 24
High-Dose Agent0.7 ± 0.315 ± 610.5 ± 5.2
COX-2 Vehicle Control2.2 ± 0.565 ± 12143 ± 38
Low-Dose Agent1.2 ± 0.435 ± 842 ± 16
High-Dose Agent0.5 ± 0.210 ± 45 ± 2.3
NF-κB (p65) Vehicle Control2.6 ± 0.4 (Nuclear)70 ± 9182 ± 38
Low-Dose Agent1.3 ± 0.3 (Cytoplasmic)40 ± 1152 ± 16
High-Dose Agent0.6 ± 0.2 (Cytoplasmic)18 ± 710.8 ± 4.8

Scores are represented as mean ± standard deviation. Staining intensity is scored as 0 (negative), 1 (weak), 2 (moderate), and 3 (strong). The H-Score is calculated by multiplying the intensity score by the percentage of positive cells.

Experimental Protocols

A generalized, robust protocol for immunohistochemical staining of paraffin-embedded tissue sections is provided below. This protocol should be optimized for each specific primary antibody.

Protocol: Immunohistochemistry for Inflammation Markers in Paraffin-Embedded Tissue

1. Deparaffinization and Rehydration

  • Incubate slides in xylene (or a xylene substitute) for 2 x 10 minutes.[1][2]

  • Incubate slides in 100% ethanol for 2 x 3 minutes.[1][2]

  • Incubate slides in 95% ethanol for 3 minutes.[1][2]

  • Incubate slides in 70% ethanol for 3 minutes.[1]

  • Rinse slides in distilled water for 5 minutes.[2]

2. Antigen Retrieval This step is crucial and the method (heat-induced or enzymatic) and buffer composition depend on the primary antibody.

  • Heat-Induced Epitope Retrieval (HIER):

    • Place slides in a staining jar containing a suitable antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0).

    • Heat the buffer with the slides to 95-100°C for 20-30 minutes using a water bath, steamer, or pressure cooker.[2]

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in Tris-buffered saline with Tween 20 (TBST) for 2 x 5 minutes.

3. Peroxidase and Avidin/Biotin Blocking

  • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[2][3]

  • Rinse with TBST for 2 x 5 minutes.

  • (Optional, for biotin-based detection systems) Incubate with Avidin and then Biotin blocking solutions for 15 minutes each, with washes in between.

4. Blocking and Primary Antibody Incubation

  • Incubate slides in a blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in TBST) for 1 hour at room temperature to reduce non-specific binding.[3]

  • Incubate slides with the primary antibody (e.g., anti-TNF-α, anti-IL-6, anti-COX-2, or anti-NF-κB p65) diluted in antibody diluent overnight at 4°C in a humidified chamber.[1]

5. Detection

  • Rinse slides in TBST for 3 x 5 minutes.

  • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Rinse slides in TBST for 3 x 5 minutes.

  • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

  • Rinse slides in TBST for 3 x 5 minutes.

6. Chromogen and Counterstaining

  • Incubate slides with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until a brown precipitate develops (typically 1-10 minutes).[2]

  • Rinse slides in distilled water.

  • Counterstain with Mayer's hematoxylin for 1-2 minutes.[1]

  • "Blue" the hematoxylin in running tap water or a suitable bluing reagent.[1]

7. Dehydration and Mounting

  • Dehydrate the slides through graded alcohols (70%, 95%, 100%).[1][2]

  • Clear in xylene (or substitute) and mount with a permanent mounting medium.[1][2]

Visualizations

Inflammatory Signaling Pathway

The following diagram illustrates a simplified inflammatory signaling pathway that is often targeted by anti-inflammatory drugs. The markers TNF-α, IL-6, COX-2, and NF-κB are key components of this pathway.[4][5][6][7]

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Pro-inflammatory Gene Expression Stimulus e.g., LPS, Pathogen IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Activation (Nuclear Translocation) IkB->NFkB TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 COX2 COX-2 NFkB->COX2 TNFa->Stimulus Feedback Loop IL6->Stimulus Feedback Loop

Caption: Simplified NF-κB inflammatory signaling pathway.

Experimental Workflow

The diagram below outlines the major steps in the immunohistochemistry protocol, from tissue preparation to final analysis.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtomy (Sectioning) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., HRP) SecondaryAb->Detection Chromogen Chromogen (DAB) Detection->Chromogen Counterstain Counterstaining Chromogen->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Microscopy Microscopy DehydrationMounting->Microscopy Scoring Image Analysis & Scoring Microscopy->Scoring

Caption: General workflow for immunohistochemistry.

References

Application Notes and Protocols: Bronchoalveolar Lavage Fluid Analysis Following Administration of a Novel NCE (BI-L-239)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bronchoalveolar lavage (BAL) is a minimally invasive procedure that provides a window into the cellular and biochemical environment of the lower respiratory tract.[1][2] The analysis of BAL fluid is a critical tool in respiratory medicine and drug development for assessing lung inflammation, infection, and injury.[3] These application notes provide a detailed protocol for the collection and analysis of bronchoalveolar lavage (BAL) fluid in preclinical or clinical studies to evaluate the pharmacological effects of BI-L-239, a hypothetical novel chemical entity (NCE) designed to modulate inflammatory responses in the lungs.

BI-L-239 is postulated to be an inhibitor of the pro-inflammatory Janus kinase (JAK) signaling pathway, which is implicated in the pathogenesis of various inflammatory lung diseases. By analyzing changes in the cellular and cytokine profiles of BAL fluid after administration of BI-L-239, researchers can gain insights into its mechanism of action and therapeutic potential.

Quantitative Data Summary

The following tables present hypothetical data from a preclinical study in a murine model of lipopolysaccharide (LPS)-induced acute lung injury, comparing a vehicle control group to a group treated with BI-L-239.

Table 1: Total and Differential Cell Counts in BAL Fluid

Treatment GroupTotal Cells (x 10^5)Macrophages (%)Neutrophils (%)Lymphocytes (%)Eosinophils (%)
Vehicle Control8.2 ± 1.525.4 ± 4.168.3 ± 5.25.1 ± 1.81.2 ± 0.5
BI-L-239 (10 mg/kg)3.5 ± 0.865.7 ± 6.328.9 ± 4.74.3 ± 1.51.1 ± 0.4

Table 2: Pro-inflammatory Cytokine Levels in BAL Fluid Supernatant

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control1250 ± 2101800 ± 350950 ± 180
BI-L-239 (10 mg/kg)450 ± 95650 ± 150320 ± 75

Experimental Protocols

Bronchoalveolar Lavage (BAL) Procedure

This protocol is adapted for a murine model but can be conceptually applied to other species with appropriate modifications to volumes and equipment.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Sterile phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Tracheal cannula (e.g., 20G catheter)

  • 1 mL syringe

  • Suture silk

  • Dissection tools

  • Collection tubes (e.g., 1.5 mL microcentrifuge tubes) on ice

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Place the animal in a supine position and perform a midline cervical incision to expose the trachea.

  • Carefully insert the tracheal cannula into the trachea and secure it with a suture to prevent leakage.

  • Instill a fixed volume of pre-warmed sterile PBS (e.g., 0.5 mL for a mouse) into the lungs via the cannula using a 1 mL syringe.

  • Gently aspirate the fluid back into the syringe. The recovered fluid is the first BAL fraction.

  • Repeat the instillation and aspiration steps two more times with fresh PBS.

  • Pool the recovered BAL fluid fractions in a collection tube kept on ice. A recovery of at least 30% of the instilled volume is recommended for optimal sampling.[4]

  • Record the total recovered volume.

BAL Fluid Processing and Cell Analysis

Materials:

  • Hemocytometer or automated cell counter

  • Microscope slides

  • Cytocentrifuge (e.g., Cytospin)

  • Differential stain (e.g., Diff-Quik, Wright-Giemsa)

  • Microscope with oil immersion objective

  • Refrigerated centrifuge

Procedure:

  • Total Cell Count:

    • Gently mix the pooled BAL fluid.

    • Take an aliquot (e.g., 10 µL) and determine the total number of cells using a hemocytometer or an automated cell counter.

    • Express the result as total cells per mL of recovered BAL fluid or as the total number of cells recovered per lavage.[2]

  • Differential Cell Count:

    • Centrifuge the remaining BAL fluid at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.[2]

    • Carefully aspirate the supernatant and store it at -80°C for subsequent biochemical analysis.

    • Resuspend the cell pellet in a small volume of PBS.

    • Prepare cytocentrifuge slides (e.g., by spinning 50,000 cells onto a glass slide).

    • Air-dry the slides and stain them with a differential stain.

    • Count at least 300 cells under a microscope using an oil immersion lens and classify them as macrophages, neutrophils, lymphocytes, or eosinophils based on their morphology.

    • Express the results as the percentage of each cell type.

Cytokine Analysis (ELISA)

Materials:

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

  • BAL fluid supernatant (stored at -80°C)

  • Microplate reader

Procedure:

  • Thaw the stored BAL fluid supernatant on ice.

  • Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.

  • Briefly, this involves adding the BAL supernatant and standards to antibody-coated microplate wells, followed by incubation, washing, addition of a detection antibody, and a substrate for color development.

  • Read the absorbance on a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Visualizations

BI_L_239_Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat P gene Inflammatory Gene Transcription stat->gene bil239 BI-L-239 bil239->jak Inhibits

Caption: Hypothetical signaling pathway of BI-L-239.

BAL_Fluid_Analysis_Workflow start BI-L-239 or Vehicle Administration bal Bronchoalveolar Lavage (BAL) start->bal processing BAL Fluid Processing bal->processing centrifuge Centrifugation (500g, 10 min, 4°C) processing->centrifuge supernatant Supernatant centrifuge->supernatant cell_pellet Cell Pellet centrifuge->cell_pellet cytokine_analysis Cytokine Analysis (ELISA) supernatant->cytokine_analysis cell_count Total Cell Count cell_pellet->cell_count diff_count Differential Cell Count (Cytospin & Staining) cell_pellet->diff_count end Data Analysis cytokine_analysis->end cell_count->end diff_count->end

Caption: Experimental workflow for BAL fluid analysis.

References

Application Notes and Protocols: Evaluating the Efficacy of Enofelast in a Murine Model of Allergic Asthma Using Methacholine Challenge

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, "Enofelast" is considered a hypothetical compound for the purposes of this document. The following application note is a template protocol based on established methodologies for evaluating novel anti-inflammatory agents in preclinical asthma models.

Introduction

Airway hyperresponsiveness (AHR) is a defining characteristic of asthma, representing an exaggerated bronchoconstrictive response to various stimuli.[1][2][3][4] The methacholine challenge test is a widely used and standardized method in both clinical and preclinical settings to assess AHR.[5] Methacholine, a synthetic analogue of acetylcholine, directly stimulates muscarinic receptors on airway smooth muscle, leading to bronchoconstriction.[5] In asthmatic subjects, this response is significantly amplified.[1]

Animal models, particularly murine models of allergic asthma, are crucial for investigating disease mechanisms and for the preclinical evaluation of new therapeutic agents.[6][7] These models typically involve sensitizing an animal to an allergen, such as ovalbumin (OVA), followed by subsequent airway challenges to induce an asthma-like phenotype characterized by eosinophilic airway inflammation, mucus hypersecretion, and AHR.[6][8][9]

This document provides a detailed protocol for assessing the therapeutic potential of this compound, a hypothetical anti-inflammatory agent, on AHR in an OVA-sensitized and challenged mouse model. The primary endpoint is the measurement of airway resistance in response to increasing doses of methacholine.

Hypothetical Mechanism of Action: this compound

For the context of this protocol, this compound is postulated to be a potent and selective inhibitor of key pathways driving eosinophilic inflammation. Eosinophils are key effector cells in allergic asthma, contributing to AHR through the release of cytotoxic granule proteins, pro-inflammatory mediators, and cytokines.[10][11][12][13][14] this compound is hypothesized to act by downregulating the signaling cascade initiated by T-helper 2 (Th2) cytokines, such as Interleukin-5 (IL-5), which are critical for eosinophil proliferation, survival, and recruitment.[14][15] By inhibiting this pathway, this compound is expected to reduce eosinophilic infiltration into the airways, thereby ameliorating AHR.

G cluster_0 Allergen Exposure cluster_1 Immune Cell Activation cluster_2 Eosinophil Proliferation & Recruitment cluster_3 Pathophysiological Outcomes Allergen Allergen (e.g., OVA) APC Antigen Presenting Cell (APC) Allergen->APC Th2 Th2 Cell APC->Th2 Presents Antigen IL5 IL-5 Th2->IL5 Releases BoneMarrow Bone Marrow IL5->BoneMarrow Eosinophil Eosinophil Proliferation & Survival BoneMarrow->Eosinophil Recruitment Airway Eosinophil Recruitment Eosinophil->Recruitment Inflammation Airway Inflammation Recruitment->Inflammation AHR Airway Hyperresponsiveness (AHR) Inflammation->AHR This compound This compound This compound->IL5 Inhibits Signaling

Caption: Hypothetical signaling pathway of this compound in allergic airway inflammation.

Experimental Protocol

This protocol describes the induction of an allergic asthma phenotype in mice and the subsequent evaluation of this compound's effect on methacholine-induced AHR.

Materials and Reagents
  • Animals: 6-8 week old female BALB/c mice.[7]

  • Allergen: Ovalbumin (OVA), Grade V (Sigma-Aldrich).

  • Adjuvant: Aluminum hydroxide (Alum) (Thermo Fisher Scientific).

  • Challenge Agent: Methacholine chloride (MCh) (Sigma-Aldrich).

  • Vehicle: Phosphate-buffered saline (PBS), Sterile Water for Injection.

  • Anesthetic: Ketamine/Xylazine cocktail or equivalent.

  • Test Compound: this compound (dissolved in an appropriate vehicle).

  • Equipment:

    • Invasive lung function measurement system (e.g., FlexiVent).

    • Aerosol nebulizer.

    • Tracheostomy cannulas.

    • Surgical tools.

Experimental Workflow

G cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Assessment Phase Day0 Day 0: Sensitization (OVA/Alum IP) Day14 Day 14: Booster (OVA/Alum IP) Day0->Day14 Day21 Day 21-23: Aerosol Challenge (OVA) Day14->Day21 Treatment Day 20-24: Administer this compound or Vehicle Day24 Day 24: Methacholine Challenge & AHR Measurement Day24_2 Day 24: Bronchoalveolar Lavage (BAL) Day24->Day24_2

References

Troubleshooting & Optimization

Enofelast Technical Support Center: DMSO Solubility and Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Enofelast in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, it is advisable to first dissolve this compound in pure DMSO before diluting it to the desired concentration with your aqueous buffer or cell culture medium. For instance, a product information sheet for a similar compound suggests that for maximum solubility in aqueous buffers, the compound should first be dissolved in DMSO and then diluted.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: Is my this compound in DMSO solution stable at room temperature?

A4: It is not recommended to store this compound in DMSO at room temperature for extended periods. One study on the stability of a large compound library in DMSO at room temperature showed that by one year, a significant percentage of compounds had degraded[1]. For optimal results, always store your this compound stock solution at the recommended frozen temperatures.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation observed after diluting DMSO stock solution in an aqueous buffer. The aqueous solubility of this compound is low, and the final concentration in the aqueous buffer exceeds its solubility limit.- Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system).- Perform a serial dilution of the DMSO stock solution into the aqueous buffer while vortexing to ensure proper mixing.- Warm the aqueous buffer slightly before adding the DMSO stock solution.
Inconsistent experimental results using the same this compound stock solution. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.- Prepare a fresh stock solution from solid this compound.- Ensure the stock solution is aliquoted and that each aliquot is used only once.- Verify the storage temperature of your freezer.
Difficulty dissolving this compound powder in DMSO. The this compound powder may have absorbed moisture, or the DMSO may not be of sufficient purity.- Ensure you are using anhydrous, high-purity DMSO.- Gently warm the solution to 37°C and vortex to aid dissolution.- Use sonication for a short period to break up any clumps.

Data Summary

Table 1: this compound Properties

PropertyValue
Molecular Formula C₁₆H₁₅FO
Molecular Weight 242.29 g/mol
Synonyms BI-L-239

Table 2: Recommended Storage of this compound in DMSO

Storage ConditionDurationRecommendation
Room TemperatureNot RecommendedPotential for degradation.
4°CShort-term (days)Use with caution; monitor for precipitation.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsOptimal for long-term storage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 242.29 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.42 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Signaling Pathway and Experimental Workflow

This compound's therapeutic target is believed to be alpha-Enolase (ENO1), a key enzyme in the glycolytic pathway that is also implicated in cancer progression through the PI3K/Akt signaling pathway.

Enofelast_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates ENO1 ENO1 (alpha-Enolase) Akt->ENO1 activates Downstream_Effects Cell Proliferation, Survival, Metastasis ENO1->Downstream_Effects This compound This compound This compound->ENO1 inhibits

Caption: this compound inhibits ENO1, a downstream effector of the PI3K/Akt pathway.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Solubility_Test Perform Small-Scale Solubility Test Prepare_Stock->Solubility_Test Solubility_Test->Prepare_Stock Insoluble Dilute_Solution Dilute to Working Concentration in Media Solubility_Test->Dilute_Solution Soluble Cell_Treatment Treat Cells Dilute_Solution->Cell_Treatment Assay Perform Assay Cell_Treatment->Assay Analyze_Data Analyze Data Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for preparing and using this compound in cell-based assays.

References

Technical Support Center: Optimizing Enofelast Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Enofelast for various in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a new in vitro assay?

A1: For a novel compound like this compound, a broad concentration range should be initially screened to determine its potency. Based on published data for other stilbene derivatives, which often exhibit biological activity in the micromolar range, a preliminary study using a wide range of concentrations is recommended. A typical starting range could be from 1 nM to 100 µM, using 10-fold dilutions.[1] This initial screen will help identify an approximate effective concentration (e.g., EC50 or IC50) and guide the selection of a narrower concentration range for subsequent, more detailed experiments.

Q2: How should I prepare a stock solution of this compound?

A2: this compound, like many organic small molecules, is likely to have good solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your assay. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the common in vitro assays used to assess the biological activity of stilbene derivatives like this compound?

A3: Stilbene derivatives are evaluated using a variety of in vitro assays to characterize their biological effects. Common assays include:

  • Cell Viability and Cytotoxicity Assays: To determine the effect of the compound on cell survival and proliferation (e.g., MTT, XTT, or neutral red uptake assays).[2][3][4][5][6][7]

  • Enzyme Inhibition Assays: To assess the inhibitory activity against specific enzymes, such as cyclooxygenases (COX-1/COX-2) or histone demethylases (LSD1).[8][9]

  • Gene and Protein Expression Analysis: To investigate the compound's effect on the expression of target genes and proteins (e.g., qPCR, Western blotting).

  • Signaling Pathway Analysis: To elucidate the mechanism of action by examining the modulation of specific signaling cascades.

Q4: What should I do if I observe poor solubility of this compound in my cell culture medium?

A4: Poor solubility can lead to inaccurate and irreproducible results. If you observe precipitation of this compound in your culture medium, consider the following troubleshooting steps:

  • Lower the Final Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous environment of the cell culture medium.

  • Increase the DMSO Concentration (with caution): While the final DMSO concentration should be kept low, a slight increase (e.g., up to 0.5%) might be necessary for some compounds. However, it is essential to run a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Use a Different Solvent: If DMSO is problematic, other solvents like ethanol could be tested, again with appropriate vehicle controls.

  • Prepare Fresh Dilutions: Do not store diluted solutions of this compound in aqueous buffers for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from the DMSO stock for each experiment.

Troubleshooting Guides

Guide 1: Unexpected or Inconsistent Assay Results
Problem Possible Cause Recommended Solution
High variability between replicate wells Inconsistent pipetting, uneven cell seeding, or compound precipitation.Ensure proper mixing of all reagents and cell suspensions. Visually inspect wells for even cell distribution. Prepare fresh compound dilutions and check for any signs of precipitation.
No observable effect at expected concentrations Compound inactivity, degradation, or incorrect concentration.Verify the identity and purity of the this compound sample. Check for proper storage conditions. Perform a wide dose-response curve to ensure the effective concentration range was not missed. Consider the stability of this compound in your specific cell culture medium over the time course of the experiment.
Cell death observed in vehicle control wells High solvent (e.g., DMSO) concentration or contamination.Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Test for mycoplasma and other microbial contamination in your cell cultures.
Guide 2: Determining the Optimal Concentration Range
Step Action Purpose
1. Preliminary Range-Finding Study Test a wide range of this compound concentrations (e.g., 1 nM to 100 µM with 10-fold dilutions).To identify the approximate concentration range where a biological response occurs and to identify the maximum non-toxic concentration.
2. Narrowing the Concentration Range Based on the preliminary data, select a narrower range of concentrations (e.g., 8-12 concentrations with 2-fold or 3-fold dilutions) centered around the estimated EC50/IC50.To generate a more precise dose-response curve and accurately determine the potency of this compound.
3. Replicate Experiments Repeat the experiment with the optimized concentration range at least three independent times.To ensure the reproducibility and statistical significance of the results.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general procedure for assessing the effect of this compound on the viability of adherent cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cells of choice

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the wells and replace it with medium containing different concentrations of this compound. Include wells with medium alone (negative control) and medium with the highest concentration of DMSO used (vehicle control).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.

Visualizations

Experimental_Workflow_for_Concentration_Optimization A Prepare this compound Stock (e.g., 10 mM in DMSO) B Preliminary Range-Finding Assay (1 nM to 100 µM, 10-fold dilutions) A->B C Analyze Data: Identify approximate EC50/IC50 and maximum non-toxic concentration B->C D Detailed Dose-Response Assay (8-12 points, 2 or 3-fold dilutions) C->D E Data Analysis: Calculate precise EC50/IC50 D->E F Confirm with Replicate Experiments (n≥3) E->F G Proceed to Downstream Assays with Optimized Concentration F->G

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic_Tree Start Inconsistent or Unexpected Results Q1 High variability between replicates? Start->Q1 A1 Check pipetting technique, cell seeding uniformity, and compound solubility. Q1->A1 Yes Q2 No effect observed? Q1->Q2 No End Optimized Assay A1->End A2 Verify compound integrity. Perform wider dose-response. Check compound stability. Q2->A2 Yes Q3 Toxicity in vehicle control? Q2->Q3 No A2->End A3 Lower DMSO concentration. Test for contamination. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting unexpected in vitro assay results.

Potential_Stilbenoid_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis This compound This compound (Stilbene Derivative) COX2 COX-2 This compound->COX2 Inhibition NFkB NF-κB This compound->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulation MAPK MAPK Pathway This compound->MAPK Modulation Caspases Caspase Activation This compound->Caspases Induction Bcl2 Bcl-2 Family Modulation This compound->Bcl2 Modulation

Caption: Potential signaling pathways modulated by stilbenoids.

References

Technical Support Center: 5-LOX Inhibitors in Guinea Pig Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-lipoxygenase (5-LOX) inhibitors in guinea pig models of asthma.

Frequently Asked Questions (FAQs)

Q1: Why is the guinea pig a suitable model for studying the role of 5-LOX inhibitors in asthma?

A1: The guinea pig is a well-established model for asthma research due to several key similarities to human asthma pathophysiology. The airway anatomy, pharmacology of airway smooth muscle, and the profile of inflammatory mediators, including the significant role of leukotrienes in bronchoconstriction, closely resemble that of humans. This makes the guinea pig model particularly relevant for evaluating the efficacy of anti-asthmatic drugs that target the 5-LOX pathway.

Q2: What are the most common methods for inducing an asthma-like phenotype in guinea pigs?

A2: The most common method is sensitization and subsequent challenge with an allergen, typically ovalbumin (OVA). Sensitization is usually achieved by intraperitoneal (i.p.) or subcutaneous (s.c.) injections of OVA, often with an adjuvant like aluminum hydroxide. After a sensitization period, the animals are challenged with aerosolized OVA to induce an asthmatic response, which includes bronchoconstriction, airway hyperresponsiveness (AHR), and airway inflammation.

Q3: What are the different routes of administration for 5-LOX inhibitors in guinea pig models, and what are the considerations for each?

A3: 5-LOX inhibitors can be administered via several routes, each with its own advantages and disadvantages:

  • Oral Gavage: Allows for precise dosing and is a common route for preclinical studies. However, it can be stressful for the animals and requires proper technique to avoid injury. The formulation of the inhibitor is critical to ensure adequate solubility and absorption.

  • Intraperitoneal (i.p.) Injection: A common and relatively easy method for systemic administration. It offers rapid absorption, though it may not fully mimic the clinical route of administration for orally available drugs.

  • Inhalation/Aerosol: This route delivers the drug directly to the lungs, which can be advantageous for respiratory diseases. However, achieving consistent and quantifiable dosing can be challenging.

  • Intravenous (i.v.) Injection: Provides immediate and complete bioavailability, which is useful for mechanistic studies. However, it is more invasive and may require catheterization for repeated dosing.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Lack of Efficacy of 5-LOX Inhibitor 1. Inadequate Dose: The dose may be too low to achieve therapeutic concentrations in the lung tissue. 2. Poor Bioavailability: The inhibitor may have poor absorption or be rapidly metabolized. 3. Timing of Administration: The inhibitor may not have been administered at the optimal time relative to the allergen challenge. 4. Alternative Inflammatory Pathways: Other inflammatory pathways not targeted by the 5-LOX inhibitor may be predominant in the model.1. Conduct a dose-response study to determine the optimal dose. 2. Investigate the pharmacokinetic profile of the inhibitor in guinea pigs. Consider alternative formulations or routes of administration to improve bioavailability. 3. Vary the time of inhibitor administration prior to the allergen challenge (e.g., 1, 2, 4 hours before). 4. Measure a broader range of inflammatory mediators to assess the involvement of other pathways. Consider combination therapy with inhibitors of other pathways (e.g., cyclooxygenase inhibitors).
High Variability in Asthmatic Response 1. Inconsistent Sensitization: Variability in the sensitization protocol can lead to differing immune responses. 2. Variable Allergen Challenge: Inconsistent aerosol delivery can result in different levels of airway inflammation. 3. Genetic Variability: Outbred guinea pig strains can have inherent differences in their response to allergens.1. Standardize the sensitization protocol, including the dose and administration of OVA and adjuvant. 2. Ensure consistent aerosol particle size and delivery duration during the challenge. Monitor and control the environmental conditions in the exposure chamber. 3. Use a sufficient number of animals per group to account for biological variability. If possible, consider using an inbred strain, although this may not fully represent the heterogeneity of human asthma.
Adverse Effects in Guinea Pigs 1. Off-Target Effects: The 5-LOX inhibitor may have unintended pharmacological effects. 2. Toxicity: The dose of the inhibitor may be too high, leading to systemic toxicity. 3. Vehicle Effects: The vehicle used to dissolve or suspend the inhibitor may be causing adverse reactions.1. Review the literature for known off-target effects of the specific inhibitor. Consider using a structurally different 5-LOX inhibitor to confirm that the observed effects are on-target. 2. Conduct a preliminary toxicity study to determine the maximum tolerated dose. Monitor animals closely for signs of distress, weight loss, or changes in behavior. 3. Run a vehicle-only control group to assess any effects of the vehicle. If the vehicle is suspected to be the cause, explore alternative, more inert vehicles.
Difficulty with Drug Formulation 1. Poor Solubility: Many 5-LOX inhibitors are poorly soluble in aqueous solutions.1. Test a range of pharmaceutically acceptable vehicles, such as polyethylene glycol (PEG), dimethyl sulfoxide (DMSO) with saline, or cyclodextrins, to improve solubility. Ensure the final concentration of any organic solvent is low and well-tolerated by the animals.

Quantitative Data Summary

The following tables summarize the effects of various 5-LOX inhibitors on key parameters in guinea pig asthma models.

Table 1: Effect of 5-LOX Inhibitors on Airway Hyperresponsiveness (AHR)

Inhibitor Dose and Route Challenge Effect on AHR Reference
MK-886 Not specifiedRepeated antigen challengePrevented the leftward shift in the dose-response curve to acetylcholine.[1]
Zileuton Not specifiedAntigen and arachidonic acid challengeInhibited leukotriene-dependent bronchospasm.[2]

Table 2: Effect of 5-LOX Inhibitors on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Inhibitor Dose and Route Challenge Effect on Eosinophil Count Effect on Neutrophil Count Reference
MK-886 Not specifiedRepeated antigen challengeDid not inhibit airway eosinophilia.Not reported[1]
Zileuton Not specifiedAllergic inflammation in miceInhibited eosinophil influx.Inhibited neutrophil influx.[2]

Note: Data on the specific percentage of reduction in cell counts for different 5-LOX inhibitors in guinea pig models is limited in the readily available literature. Researchers are encouraged to perform their own dose-response studies and cell differentiations.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

This protocol is a generalized procedure based on common practices. Specific details may need to be optimized for individual experimental goals.

1. Animals:

  • Male Dunkin-Hartley guinea pigs (300-350 g) are commonly used.

2. Sensitization:

  • On day 0, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 0.5 mL of a solution containing 100 µg ovalbumin (OVA) and 100 mg aluminum hydroxide (adjuvant) in saline.

  • On day 7, administer a booster i.p. injection of 0.5 mL of a solution containing 50 µg OVA and 50 mg aluminum hydroxide in saline.

3. Allergen Challenge:

  • From day 14, expose the sensitized guinea pigs to an aerosol of 0.5% OVA in saline for 10 minutes daily for 7-10 consecutive days.

  • Use a whole-body plethysmography chamber to deliver the aerosol and to monitor airway responsiveness.

4. Administration of 5-LOX Inhibitor:

  • The 5-LOX inhibitor or vehicle control should be administered at a predetermined time before each OVA challenge. The route of administration (e.g., oral gavage, i.p. injection) and the vehicle should be optimized for the specific inhibitor being tested.

5. Assessment of Asthmatic Phenotype:

  • Airway Hyperresponsiveness (AHR): Measure AHR by challenging the animals with increasing concentrations of a bronchoconstrictor agent (e.g., histamine or methacholine) and recording the changes in airway resistance.

  • Bronchoalveolar Lavage (BAL): At the end of the study, perform a BAL to collect airway inflammatory cells. Perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages).

  • Histopathology: Collect lung tissue for histological analysis to assess airway inflammation, mucus production, and structural changes.

Intraperitoneal (i.p.) Injection Protocol for Guinea Pigs

1. Restraint:

  • Properly restrain the guinea pig to expose the abdomen. One common method is to hold the animal with its back against your forearm and secure its head and shoulders with one hand, while using the other hand to support its hindquarters.

2. Injection Site:

  • The recommended injection site is the lower right abdominal quadrant to avoid the cecum.

3. Procedure:

  • Swab the injection site with 70% ethanol.

  • Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure that a blood vessel or organ has not been punctured. If blood or other fluid appears, withdraw the needle and use a new sterile needle at a different site.

  • Slowly inject the solution.

  • Withdraw the needle and monitor the animal for any signs of distress.

Oral Gavage Protocol for Guinea Pigs

1. Restraint:

  • Gently but firmly restrain the guinea pig to prevent movement. The animal should be held in an upright position.

2. Gavage Needle:

  • Use a flexible or soft-tipped gavage needle appropriate for the size of the guinea pig to minimize the risk of esophageal injury.

3. Procedure:

  • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.

  • Once the needle is in the esophagus, slowly administer the substance.

  • Withdraw the needle gently.

  • Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 cPLA₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid FLAP FLAP Arachidonic_Acid->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 LTA4 Leukotriene A₄ (LTA₄) LOX5->LTA4 LTA4_Hydrolase LTA₄ Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC₄ Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B₄ (LTB₄) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTC4_Synthase->LTC4 Inflammation Inflammation LTB4->Inflammation Chemotaxis LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 CysLTs Cysteinyl Leukotrienes (CysLTs) LTC4->CysLTs LTE4 Leukotriene E₄ (LTE4) LTD4->LTE4 LTD4->CysLTs LTE4->CysLTs Bronchoconstriction Bronchoconstriction CysLTs->Bronchoconstriction Bronchoconstriction, ↑ Vascular Permeability LOX_Inhibitor 5-LOX Inhibitor LOX_Inhibitor->LOX5

Caption: 5-Lipoxygenase (5-LOX) Signaling Pathway in Asthma.

G cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Assessment Sensitization Sensitization (Day 0 & 7) OVA + Adjuvant (i.p.) Challenge Allergen Challenge (Day 14 onwards) Aerosolized OVA Sensitization->Challenge Treatment_Admin Administer 5-LOX Inhibitor or Vehicle Control Challenge->Treatment_Admin AHR_Measurement Measure Airway Hyperresponsiveness (AHR) Treatment_Admin->AHR_Measurement BAL_Collection Bronchoalveolar Lavage (BAL) AHR_Measurement->BAL_Collection Histology Lung Histopathology BAL_Collection->Histology Cell_Counts Total & Differential Cell Counts BAL_Collection->Cell_Counts Data_Analysis Data Analysis Histology->Data_Analysis Cell_Counts->Data_Analysis

Caption: Experimental Workflow for Evaluating 5-LOX Inhibitors.

References

Mitigating off-target effects of BI-L-239 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BI-L-239, a selective inhibitor of the novel kinase, Kinase-X. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing BI-L-239 effectively in cell culture experiments and mitigating potential off-target effects.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments with BI-L-239.

Issue 1: Higher-than-expected cytotoxicity or unexpected cell death at effective concentrations.

  • Possible Cause: Off-target effects on kinases essential for cell survival. While BI-L-239 is highly selective for Kinase-X, it may exhibit inhibitory activity against other kinases at higher concentrations.

  • Troubleshooting Steps:

    • Confirm On-Target Potency: Re-evaluate the EC50 of BI-L-239 in your specific cell line using a downstream biomarker of Kinase-X activity.

    • Titrate Concentration: Perform a dose-response curve with a wider range of concentrations to determine the optimal concentration that inhibits Kinase-X without inducing significant cell death.

    • Use a More Selective Compound (if available): If off-target effects are confirmed and problematic, consider using a structurally different Kinase-X inhibitor as a control to see if the phenotype persists.

    • Rescue Experiment: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase.

Issue 2: Lack of expected phenotype or biological effect despite confirmed target engagement.

  • Possible Cause:

    • Redundant Signaling Pathways: The targeted pathway may have compensatory mechanisms that bypass the inhibition of Kinase-X.

    • Cell Line Specificity: The role of Kinase-X may not be critical in the chosen cell line.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use techniques like Western Blot to verify the inhibition of downstream effectors of Kinase-X.

    • Pathway Analysis: Investigate potential parallel or compensatory signaling pathways that might be active in your cell model. Consider combination therapy with an inhibitor of the compensatory pathway.

    • Screen Multiple Cell Lines: Test BI-L-239 in a panel of cell lines to identify models that are sensitive to Kinase-X inhibition.

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause:

    • Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can alter cellular responses to inhibitors.[1][2]

    • Compound Instability: BI-L-239 may be unstable in certain media or under specific storage conditions.

  • Troubleshooting Steps:

    • Standardize Protocols: Maintain consistent cell culture practices, including seeding density, passage number, and serum concentration.[1][2]

    • Compound Handling: Prepare fresh stock solutions of BI-L-239 and avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

    • Metabolic Profiling: For critical experiments, consider analyzing the metabolic state of the cells to ensure consistency.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for BI-L-239 in cell culture?

A1: We recommend starting with a concentration range of 1 nM to 10 µM in a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The IC50 for Kinase-X inhibition is approximately 50 nM in biochemical assays.

Q2: How should I prepare and store BI-L-239?

A2: BI-L-239 is supplied as a solid. We recommend preparing a 10 mM stock solution in DMSO. Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use.

Q3: What are the known off-target effects of BI-L-239?

A3: BI-L-239 has been profiled against a panel of kinases and shows high selectivity for Kinase-X. However, at concentrations above 1 µM, it may inhibit other kinases such as Kinase-Y and Kinase-Z. Please refer to the selectivity profile table below for more details.

Q4: How can I confirm that the observed phenotype is due to the inhibition of Kinase-X and not an off-target effect?

A4: To confirm on-target activity, we recommend the following strategies:

  • Use a structurally unrelated Kinase-X inhibitor: If a similar phenotype is observed, it is more likely to be an on-target effect.

  • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Kinase-X and see if it phenocopies the effect of BI-L-239.[3][4]

  • Rescue experiment: Overexpress a BI-L-239-resistant mutant of Kinase-X. If the phenotype is reversed, it confirms on-target activity.

Data Presentation

Table 1: Kinase Selectivity Profile of BI-L-239

Kinase TargetIC50 (nM)
Kinase-X 50
Kinase-Y1,200
Kinase-Z2,500
Kinase-A>10,000
Kinase-B>10,000

Table 2: Effect of BI-L-239 on Cell Viability in Different Cell Lines

Cell LineKinase-X ExpressionEC50 for Viability (µM)
Cell Line AHigh0.5
Cell Line BLow8.2
Cell Line CHigh0.7

Experimental Protocols

1. Kinase Activity Assay (Biochemical)

  • Objective: To determine the IC50 of BI-L-239 against Kinase-X.

  • Materials: Recombinant Kinase-X, peptide substrate, ATP, BI-L-239, kinase buffer, detection reagent.

  • Procedure:

    • Prepare a serial dilution of BI-L-239.

    • In a 384-well plate, add Kinase-X, the peptide substrate, and the diluted BI-L-239.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

2. Cell Viability Assay

  • Objective: To determine the effect of BI-L-239 on cell proliferation and viability.

  • Materials: Cells, culture medium, BI-L-239, 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of BI-L-239.

    • Incubate for 72 hours.

    • Add the CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the EC50 value for cell viability.

3. Western Blot Analysis for Target Engagement

  • Objective: To confirm the inhibition of the Kinase-X signaling pathway in cells.

  • Materials: Cells, BI-L-239, lysis buffer, primary antibodies (anti-phospho-Substrate-X, anti-Substrate-X, anti-Actin), secondary antibody, ECL substrate.

  • Procedure:

    • Treat cells with BI-L-239 at various concentrations for the desired time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Analyze the band intensities to determine the level of phospho-Substrate-X inhibition.

Visualizations

KinaseX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates SubstrateX Substrate-X KinaseX->SubstrateX Phosphorylates pSubstrateX p-Substrate-X TranscriptionFactor Transcription Factor pSubstrateX->TranscriptionFactor Activates BIL239 BI-L-239 BIL239->KinaseX Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Fictional Kinase-X signaling pathway and the inhibitory action of BI-L-239.

Off_Target_Workflow Start Start: Observe Unexpected Phenotype ConfirmOnTarget Confirm On-Target Engagement (Western Blot) Start->ConfirmOnTarget DoseResponse Perform Detailed Dose-Response Curve ConfirmOnTarget->DoseResponse PhenotypePersists Does Phenotype Correlate with On-Target IC50? DoseResponse->PhenotypePersists OffTargetScreen Perform Off-Target Screening (Kinase Panel) PhenotypePersists->OffTargetScreen No OnTargetEffect Conclusion: On-Target Effect PhenotypePersists->OnTargetEffect Yes GeneticApproach Use Genetic Approach (siRNA/CRISPR) to Validate Target OffTargetScreen->GeneticApproach OffTargetEffect Conclusion: Likely Off-Target Effect GeneticApproach->OffTargetEffect

Caption: Experimental workflow for investigating potential off-target effects of BI-L-239.

Troubleshooting_Tree Problem Problem with BI-L-239 Experiment IssueType What is the issue? Problem->IssueType Cytotoxicity High Cytotoxicity IssueType->Cytotoxicity Toxicity NoEffect No Effect IssueType->NoEffect Efficacy Inconsistent Inconsistent Results IssueType->Inconsistent Reproducibility Sol_Cyto_1 Lower Concentration Cytotoxicity->Sol_Cyto_1 Sol_Cyto_2 Confirm On-Target EC50 Cytotoxicity->Sol_Cyto_2 Sol_NoEffect_1 Confirm Target Engagement NoEffect->Sol_NoEffect_1 Sol_NoEffect_2 Check for Redundant Pathways NoEffect->Sol_NoEffect_2 Sol_Inconsistent_1 Standardize Cell Culture Inconsistent->Sol_Inconsistent_1 Sol_Inconsistent_2 Check Compound Stability Inconsistent->Sol_Inconsistent_2

Caption: Troubleshooting decision tree for experiments with BI-L-239.

References

Improving reproducibility of Enofelast efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enofelast, a potent and selective inhibitor of the NLRP3 inflammasome. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of this compound efficacy studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically targets the NLRP3 protein, a key component of the innate immune system's inflammasome complex. It prevents the ATP-hydrolysis-dependent conformational change in NLRP3, which is necessary for its activation and the subsequent assembly of the inflammasome. By inhibiting NLRP3, this compound blocks the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Q2: What are the recommended positive and negative controls for an this compound efficacy study?

A2:

  • Positive Control (Inhibitor): A well-characterized NLRP3 inhibitor, such as MCC950, should be used to confirm that the experimental system is responsive to NLRP3 inhibition.

  • Vehicle Control: The vehicle in which this compound is dissolved (e.g., DMSO) should be used as a negative control to account for any effects of the solvent.

  • Negative Control (Cell-based): For in vitro studies, cells deficient in NLRP3 (e.g., Nlrp3 knockout macrophages) can be used to demonstrate the specificity of this compound for the NLRP3 pathway.[1]

  • Stimulation Controls: Cells should be treated with the priming signal (e.g., LPS) alone and the activation signal (e.g., ATP or Nigericin) alone to ensure that both signals are required for inflammasome activation in your system.

Q3: At what stage of the NLRP3 activation pathway does this compound act?

A3: this compound acts on the activation step (Signal 2) of the NLRP3 inflammasome pathway. It does not interfere with the priming step (Signal 1), which involves the upregulation of NLRP3 and pro-IL-1β expression.[2][3][4] This can be verified experimentally by measuring pro-IL-1β levels within the cell lysate, which should not be affected by this compound treatment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in IL-1β secretion between replicates. - Inconsistent cell seeding density.- Uneven application of stimuli or this compound.- Variation in incubation times.- Cell stress due to handling.- Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for the addition of reagents.- Standardize all incubation times precisely.- Handle cells gently and minimize the time they are outside the incubator.
No or low IL-1β secretion in positive control wells (LPS + ATP/Nigericin). - Inadequate cell priming (Signal 1).- Suboptimal concentration or duration of the activation signal (Signal 2).- Cells are not viable or are from a high passage number.- Reagents (LPS, ATP, Nigericin) have lost activity.- Titrate LPS concentration and priming time (typically 2-4 hours).- Perform a dose-response and time-course experiment for the activation signal.- Use low-passage cells and confirm viability with a trypan blue exclusion assay.- Aliquot and store reagents at the recommended temperature; use fresh aliquots for each experiment.
This compound appears to inhibit the priming step (reduced pro-IL-1β levels). - Potential off-target effects of this compound at high concentrations.- Cytotoxicity of this compound.- Perform a dose-response curve for this compound and use the lowest effective concentration.- Assess cell viability in the presence of this compound using an MTT or LDH assay. If cytotoxic, consider a different formulation or a shorter incubation time.
Inconsistent Western blot results for cleaved caspase-1. - Low protein concentration in the supernatant.- Inefficient protein precipitation.- Suboptimal antibody concentration or quality.- Concentrate the supernatant using methods like TCA precipitation or centrifugal filter units.- Ensure complete precipitation and gentle washing of the protein pellet.- Titrate the primary antibody and use a validated antibody for cleaved caspase-1.

Data Presentation

Quantitative data from this compound efficacy studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: In Vitro Efficacy of this compound on NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

Treatment GroupIL-1β Secretion (pg/mL)Caspase-1 Activity (Fold Change)Cell Viability (%)
Vehicle Control (LPS + ATP) 1250 ± 8515.2 ± 1.895 ± 4
This compound (1 µM) 250 ± 303.1 ± 0.594 ± 5
This compound (10 µM) 55 ± 151.2 ± 0.392 ± 6
MCC950 (1 µM) 70 ± 201.5 ± 0.496 ± 3
LPS only 15 ± 51.1 ± 0.298 ± 2
Untreated 10 ± 31.0 ± 0.199 ± 1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: IC50 Values of NLRP3 Inhibitors

CompoundIL-1β Secretion IC50 (µM)Caspase-1 Activity IC50 (µM)
This compound 0.850.79
MCC950 0.0150.012

IC50 values were calculated from dose-response curves using non-linear regression.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes the measurement of this compound's ability to inhibit NLRP3-dependent IL-1β secretion from mouse bone marrow-derived macrophages (BMDMs).

Materials:

  • Mouse Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • LPS (from E. coli O111:B4)

  • ATP or Nigericin

  • This compound

  • MCC950 (positive control)

  • Vehicle (e.g., DMSO)

  • Mouse IL-1β ELISA kit

  • Cell viability assay kit (e.g., MTT or LDH)

Methodology:

  • Cell Seeding: Plate BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells with 1 µg/mL LPS in serum-free DMEM for 2-4 hours at 37°C.

  • Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh serum-free DMEM containing this compound, MCC950, or vehicle at the desired concentrations. Incubate for 30-60 minutes at 37°C.

  • Activation (Signal 2): Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60-90 minutes) to each well.

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect the supernatant for IL-1β and LDH measurement. The cell pellet can be lysed for intracellular protein analysis.

  • Quantification:

    • Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Assess cell viability by measuring LDH release in the supernatant or by performing an MTT assay on the remaining cells.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Canonical NLRP3 inflammasome activation pathway indicating the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed BMDMs in a 96-well plate start->seed_cells prime_cells Prime cells with LPS (Signal 1) seed_cells->prime_cells add_inhibitor Add this compound or Controls prime_cells->add_inhibitor add_activator Add ATP or Nigericin (Signal 2) add_inhibitor->add_activator incubate Incubate add_activator->incubate collect_samples Collect Supernatant and Lysate incubate->collect_samples analysis Analysis collect_samples->analysis elisa IL-1β ELISA analysis->elisa Supernatant viability Cell Viability Assay (LDH / MTT) analysis->viability Supernatant/Cells western Western Blot for Caspase-1 analysis->western Lysate end End elisa->end viability->end western->end

Caption: Workflow for in vitro screening of this compound efficacy.

References

Adjusting for vehicle effects in Enofelast experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enofelast experiments. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies with this compound, particularly concerning vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?

A1: Due to its chemical structure as a stilbene derivative, this compound is expected to have low aqueous solubility. For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for compounds with such properties. It is crucial to use a minimal concentration of DMSO to dissolve this compound effectively, and the final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to minimize its own biological effects on the cells.

Q2: What are the potential side effects of using DMSO as a vehicle?

A2: DMSO is not inert and can have various effects on cells, including but not limited to, alterations in gene expression, induction of cell differentiation, and effects on cell viability and proliferation. At higher concentrations, it can be cytotoxic. Therefore, it is essential to include a vehicle control in your experiments to distinguish the effects of this compound from those of the solvent.

Q3: How do I properly control for vehicle effects in my this compound experiments?

A3: A vehicle control group is essential in every experiment. This group should consist of cells treated with the same concentration of the vehicle (e.g., DMSO) as the cells treated with this compound, but without the drug. This allows you to subtract any background effects caused by the solvent itself.

Q4: What concentration of this compound should I use in my experiments?

A4: The optimal concentration of this compound will depend on the cell type and the specific biological question being investigated. It is recommended to perform a dose-response experiment to determine the effective concentration range. Based on studies with other Enolase inhibitors, a starting range of low nanomolar to micromolar concentrations could be appropriate.

Q5: For how long should I treat the cells with this compound?

A5: The ideal treatment duration will vary depending on the endpoint being measured. For cell viability or proliferation assays, a longer incubation of 6-7 days may be suitable. For mechanistic studies looking at signaling pathway modulation, a shorter treatment time, for example 72 hours, might be more appropriate. A time-course experiment is recommended to determine the optimal incubation time for your specific assay.

Troubleshooting Guides

Problem 1: I am observing unexpected or inconsistent results in my this compound-treated cells.

  • Possible Cause: The vehicle (e.g., DMSO) may be exerting its own biological effects, confounding the results.

  • Troubleshooting Steps:

    • Verify Vehicle Control: Ensure that a vehicle control group (cells treated with the same concentration of vehicle as the drug-treated group) is included in every experiment.

    • Lower Vehicle Concentration: If possible, try to reduce the final concentration of the vehicle in your cell culture medium. This may require preparing a more concentrated stock solution of this compound.

    • Test Alternative Vehicles: If DMSO toxicity is suspected, consider exploring other solubilizing agents, although this will require significant validation.

Problem 2: My this compound stock solution appears cloudy or precipitated upon dilution in cell culture medium.

  • Possible Cause: this compound may be precipitating out of solution due to its low aqueous solubility.

  • Troubleshooting Steps:

    • Check Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the medium is sufficient to maintain this compound in solution.

    • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.

    • Sonication: Brief sonication of the diluted this compound solution (before adding to cells) may help to redissolve any precipitate. Use with caution to avoid degradation of the compound.

    • Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment.

Experimental Protocols

Table 1: Example Experimental Groups for an In Vitro Cell Viability Assay
Group NameTreatmentPurpose
Untreated ControlCell Culture Medium OnlyBaseline cell viability
Vehicle ControlCell Culture Medium + 0.1% DMSOTo measure the effect of the vehicle on cell viability
This compound (Low Conc.)Cell Culture Medium + 0.1% DMSO + Low [this compound]To assess the effect of a low concentration of this compound
This compound (High Conc.)Cell Culture Medium + 0.1% DMSO + High [this compound]To assess the effect of a high concentration of this compound
Detailed Methodology: In Vitro Cell Viability Assay for this compound

This protocol provides a general framework for assessing the effect of this compound on the viability of a relevant cancer cell line (e.g., a glioma cell line like D423, which has been used in studies of other ENO1 inhibitors).

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Relevant cancer cell line (e.g., D423 glioma cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Crystal Violet, MTT, or a commercial kit)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere and recover for 24 hours.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure that the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed a non-toxic level (e.g., 0.1%).

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Include a set of wells with medium only as an untreated control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 6-7 days for a cell viability endpoint).

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using your chosen method (e.g., Crystal Violet staining).

    • For Crystal Violet, fix the cells, stain with the dye, wash, and then solubilize the dye.

    • Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway

Enofelast_Pathway This compound This compound ENO1 ENO1 (Enolase 1) This compound->ENO1 Inhibits PI3K PI3K ENO1->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., Cell Proliferation, Survival) AKT->Downstream Promotes

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow

Experimental_Workflow Start Start Experiment Seed Seed Cells in 96-well Plate Start->Seed Prepare Prepare this compound Dilutions and Vehicle Control Seed->Prepare Treat Treat Cells Prepare->Treat Incubate Incubate for 6-7 Days Treat->Incubate Assay Perform Cell Viability Assay Incubate->Assay Analyze Analyze Data (Normalize to Vehicle Control) Assay->Analyze End End Analyze->End

Caption: Workflow for an in vitro cell viability experiment.

Logical Relationship of Controls

Control_Logic Experiment Overall Experimental Result Enofelast_Effect Effect of this compound Enofelast_Effect->Experiment Vehicle_Effect Effect of Vehicle Vehicle_Effect->Experiment Untreated_Baseline Baseline Cell Response Untreated_Baseline->Experiment

Caption: Logical relationship of experimental controls.

Technical Support Center: Enhancing the in vivo Bioavailability of Enofelast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Enofelast.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low in vivo bioavailability of this compound?

A1: The low bioavailability of this compound is primarily attributed to its poor aqueous solubility. This compound is a lipophilic compound (XLogP3 ≈ 4.7) with a molecular weight of 242.29 g/mol , which suggests it may belong to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[1][2] Poor solubility limits the dissolution rate of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.

Q2: What is the suspected mechanism of action for this compound?

A2: While specific clinical data is limited, based on its name, this compound is hypothesized to be an inhibitor of enolase. Enolase is a key enzyme in the glycolytic pathway, responsible for the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[3][4] By inhibiting this enzyme, this compound may disrupt cellular energy metabolism, which is a target in various disease models.[5][6]

Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?

A3: Several strategies can be employed to enhance the bioavailability of poorly water-soluble drugs. These can be broadly categorized as:

  • Physical Modifications: Altering the physical properties of the drug substance, such as particle size reduction (micronization, nanosuspension).[7][8]

  • Chemical Modifications: Modifying the chemical structure of the drug to improve its solubility, such as creating soluble prodrugs.

  • Formulation Approaches: Incorporating the drug into advanced delivery systems. This includes solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), and complexation with agents like cyclodextrins.[9][10]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate in In Vitro Assays

Problem: this compound shows a very slow and incomplete dissolution profile in simulated gastric and intestinal fluids.

Possible Causes & Solutions:

CauseRecommended Troubleshooting StepExpected Outcome
Large Particle Size Employ particle size reduction techniques such as micronization or nanosuspension.Increased surface area leading to a faster dissolution rate.
Poor Wettability Incorporate a surfactant or a wetting agent in the formulation.Improved dispersion and wetting of the drug particles.
Crystalline Structure Investigate the use of amorphous solid dispersions with a hydrophilic polymer.Conversion to a higher-energy amorphous state can significantly increase apparent solubility and dissolution.
Issue 2: Low Oral Absorption and High First-Pass Metabolism

Problem: Even with improved dissolution, the in vivo bioavailability of this compound remains low, suggesting poor permeation across the intestinal epithelium and/or significant first-pass metabolism.

Possible Causes & Solutions:

CauseRecommended Troubleshooting StepExpected Outcome
Low Membrane Permeability Formulate this compound in a lipid-based drug delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS).The lipidic nature of the formulation can enhance permeation through the intestinal membrane and may facilitate lymphatic uptake, bypassing the liver and reducing first-pass metabolism.[9][10]
Efflux by Transporters Co-administer with a known P-glycoprotein (P-gp) inhibitor (in preclinical models) to assess the impact of efflux.Increased intracellular concentration and improved absorption if this compound is a P-gp substrate.
Extensive First-Pass Metabolism Consider the development of a prodrug of this compound that is more water-soluble and less susceptible to first-pass metabolism.The prodrug would be converted to the active this compound in vivo, potentially leading to higher systemic exposure.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for a Model BCS Class II Compound (Similar to this compound)

Formulation StrategyCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated (Aqueous Suspension)55 ± 124.0 ± 1.5350 ± 75100 (Reference)
Micronized Suspension110 ± 252.5 ± 1.0780 ± 150223
Solid Dispersion (1:5 Drug:Polymer)250 ± 501.5 ± 0.51850 ± 300529
Nano-suspension320 ± 601.0 ± 0.52400 ± 450686
SEDDS Formulation450 ± 801.0 ± 0.53100 ± 550886

Data are presented as mean ± standard deviation and are hypothetical, based on typical results for poorly soluble drugs.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

Procedure:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber in a 1:1 volume ratio.

  • Mill the suspension at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a defined period (e.g., 2-4 hours).

  • Periodically withdraw samples to measure particle size distribution using a laser diffraction or dynamic light scattering instrument.

  • Continue milling until the desired particle size (e.g., D90 < 500 nm) is achieved.

  • Separate the nanosuspension from the milling media by sieving.

  • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To improve the solubility and oral absorption of this compound by formulating it in a lipid-based system.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor EL)

  • Co-surfactant (e.g., Transcutol HP)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil, surfactant, and co-surfactant with water.

  • Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

  • Dissolve this compound in the chosen excipient mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterize the resulting SEDDS formulation for self-emulsification time, droplet size of the resulting emulsion, and drug content.

  • Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile.

Mandatory Visualizations

Enolase_Inhibition_Pathway cluster_glycolysis Glycolysis Pathway cluster_effects Downstream Effects Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P 13BPG 1,3-Bisphosphoglycerate DHAP_G3P->13BPG 3PG 3-Phosphoglycerate 13BPG->3PG 2PG 2-Phosphoglycerate 3PG->2PG PEP Phosphoenolpyruvate 2PG->PEP Enolase Enolase 2PG->Enolase Pyruvate Pyruvate PEP->Pyruvate Enolase->PEP ATP_Production Reduced ATP Production Enolase->ATP_Production Inhibition leads to This compound This compound This compound->Enolase Cell_Metabolism Altered Cell Metabolism ATP_Production->Cell_Metabolism

Caption: Hypothetical signaling pathway of this compound as an enolase inhibitor.

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Enhancement Strategies cluster_examples Specific Techniques cluster_outcome Desired Outcome Low_Solubility Poor Aqueous Solubility of this compound Physical_Mod Physical Modification Low_Solubility->Physical_Mod Formulation Formulation Approach Low_Solubility->Formulation Chemical_Mod Chemical Modification Low_Solubility->Chemical_Mod Micronization Micronization Physical_Mod->Micronization Nanosuspension Nanosuspension Physical_Mod->Nanosuspension Solid_Dispersion Solid Dispersion Formulation->Solid_Dispersion SEDDS SEDDS Formulation->SEDDS Prodrug Prodrug Synthesis Chemical_Mod->Prodrug Improved_Bioavailability Increased In Vivo Bioavailability Micronization->Improved_Bioavailability Nanosuspension->Improved_Bioavailability Solid_Dispersion->Improved_Bioavailability SEDDS->Improved_Bioavailability Prodrug->Improved_Bioavailability

Caption: Workflow for overcoming the low bioavailability of this compound.

References

Technical Support Center: Interpreting Variable Airway Hyperresponsiveness Data with Enofelast

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Enofelast is a hypothetical compound used for illustrative purposes within this technical support guide. The data, mechanisms, and protocols described are based on established principles of airway hyperresponsiveness research and are intended to guide researchers in their experimental design and data interpretation for novel investigational drugs.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our methacholine challenge (PC20) results in the this compound treatment group. What could be the cause?

A1: High variability in PC20 values is a known challenge in airway hyperresponsiveness (AHR) studies.[1][2] Several factors could contribute to this observation in your this compound experiments:

  • Subject-Specific Factors:

    • Baseline Lung Function: The degree of hyperresponsiveness can be dependent on the baseline FEV1.[3] Ensure that subjects in your treatment and placebo groups have comparable baseline lung function.

    • Underlying Inflammation: Asthma is a heterogeneous disease.[4] The "variable" component of AHR is linked to airway inflammation.[2][5] this compound's effect may be more pronounced in subjects with a specific inflammatory phenotype (e.g., high eosinophils). Consider stratifying your data by inflammatory biomarkers.

    • Concurrent Exposures: Allergen exposure or viral infections can temporarily increase AHR, adding to variability.[2]

  • Experimental Protocol:

    • Method of Measurement: While both provocative concentration (PC20) and provocative dose (PD20) are used, PD20, which accounts for the actual dose delivered, may be a more robust measure.[1]

    • Standardization: Strict adherence to standardized protocols for methacholine challenge is crucial to minimize procedural variability.[5]

Q2: Why are we seeing a significant improvement in mannitol challenge (PD15) but a less pronounced change in methacholine challenge (PC20) with this compound treatment?

A2: This is an interesting finding and may point towards the mechanism of action of this compound. Methacholine acts directly on muscarinic receptors on the airway smooth muscle, while mannitol is an indirect stimulus that causes the release of bronchoconstrictor mediators from inflammatory cells like mast cells.[5][6]

A greater effect on the mannitol challenge suggests that this compound may primarily act by modulating airway inflammation rather than directly causing bronchodilation.[5] This could involve stabilizing mast cells, reducing eosinophilic inflammation, or inhibiting the release of inflammatory mediators.

Hypothetical Data Summary: this compound vs. Placebo

ParameterThis compound (Mean ± SD)Placebo (Mean ± SD)p-value
Methacholine PC20 (mg/mL)
Baseline4.2 ± 1.54.5 ± 1.8>0.05
Post-Treatment5.8 ± 2.14.7 ± 1.9<0.05
Mannitol PD15 (mg)
Baseline300 ± 150315 ± 160>0.05
Post-Treatment550 ± 180330 ± 170<0.001
Sputum Eosinophils (%)
Baseline4.5 ± 2.04.2 ± 1.8>0.05
Post-Treatment1.5 ± 0.84.0 ± 1.7<0.001
Fractional Exhaled Nitric Oxide (FeNO) (ppb)
Baseline45 ± 1542 ± 13>0.05
Post-Treatment25 ± 1040 ± 12<0.01

Troubleshooting Guides

Issue: Inconsistent FeNO measurements post-Enofelast administration.

Fractional exhaled nitric oxide (FeNO) is a marker of eosinophilic airway inflammation.[4][7] Inconsistent readings can confound the interpretation of this compound's anti-inflammatory effects.

Troubleshooting Steps:

  • Standardize Collection: Ensure that all FeNO measurements are performed according to the manufacturer's instructions for the analysis device and in line with ATS/ERS guidelines.

  • Control for Confounding Factors:

    • Diet: Nitrate-rich foods can elevate FeNO levels. Ensure subjects follow a consistent diet before testing.

    • Medication: Confirm that subjects have adhered to washout periods for any medications that could affect FeNO levels.

    • Smoking: Smoking can acutely decrease FeNO levels.

  • Device Calibration: Regularly check the calibration of the FeNO measurement device.

Experimental Protocols

Methacholine Challenge Protocol (Based on ATS Guidelines)
  • Subject Preparation:

    • Subjects should withhold short-acting bronchodilators for at least 8 hours, long-acting bronchodilators for 24-48 hours, and inhaled corticosteroids as per study protocol.

    • Perform baseline spirometry to obtain FEV1. The subject must have a baseline FEV1 of >60-70% of their predicted value.

  • Aerosol Generation:

    • Use a calibrated nebulizer that delivers a known output.

    • Prepare serial dilutions of methacholine chloride in buffered saline (e.g., 0.0625, 0.25, 1.0, 4.0, 16.0 mg/mL).

  • Procedure:

    • The subject inhales 5 breaths of saline aerosol as a control.

    • Measure FEV1 30 and 90 seconds after inhalation.

    • Administer increasing concentrations of methacholine at 5-minute intervals.

    • Measure FEV1 after each dose.

    • The test is terminated when FEV1 has fallen by ≥20% from baseline or the highest concentration has been administered.

  • Calculation:

    • The PC20 is calculated by interpolation of the last two data points on the log-transformed dose-response curve.

Mannitol Challenge Protocol
  • Subject Preparation:

    • Similar withholding of medications as for the methacholine challenge.

    • Baseline FEV1 should be >60% of predicted.

  • Procedure:

    • The subject inhales the contents of a 0 mg (empty) capsule as a control.

    • Administer progressively increasing doses of dry powder mannitol (5, 10, 20, 40, 80, 160, 160, 160 mg) via an inhaler device.

    • Measure FEV1 60 seconds after each dose.

    • The test is terminated when FEV1 has fallen by ≥15% from baseline or a cumulative dose of 635 mg has been administered.

  • Calculation:

    • The PD15 is the cumulative dose of mannitol that causes a ≥15% fall in FEV1.

Visualizations

experimental_workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_followup Follow-up Assessments s1 Subject Recruitment (Asthma Diagnosis) s2 Baseline Assessment: - Spirometry (FEV1) - FeNO - Sputum Eosinophils s1->s2 s3 Baseline AHR Challenge (Methacholine or Mannitol) s2->s3 t1 Randomization s3->t1 t2 This compound Administration t1->t2 t3 Placebo Administration t1->t3 f1 Post-Treatment AHR Challenge t2->f1 f2 Post-Treatment Biomarkers (FeNO, Sputum Eosinophils) t2->f2 t3->f1 t3->f2 f3 Data Analysis f1->f3 f2->f3

Caption: Experimental workflow for assessing this compound's effect on AHR.

signaling_pathway cluster_inflammation Inflammatory Cascade cluster_asm Airway Smooth Muscle allergen Allergen/Stimulus mast_cell Mast Cell allergen->mast_cell mediators Mediators (Histamine, Leukotrienes) mast_cell->mediators asm Airway Smooth Muscle (ASM) Cell mediators->asm Direct Stimulation contraction Bronchoconstriction asm->contraction This compound This compound This compound->mast_cell Inhibits Mediator Release

Caption: Hypothetical mechanism of this compound on indirect AHR.

troubleshooting_tree start High AHR Variability Observed q1 Is variability in one group or both? start->q1 a1_both Review Protocol Standardization: - Nebulizer calibration - Dosing intervals - Spirometry technique q1->a1_both Both Groups a1_one Analyze Subgroup Characteristics: - Baseline FEV1 - Inflammatory phenotype (FeNO, Eos) - Medication adherence q1->a1_one One Group q2 Discrepancy between Methacholine & Mannitol? a1_one->q2 a2_yes Hypothesize mechanism: - Direct (ASM) vs. Indirect (Inflammatory) - Correlate with biomarker changes q2->a2_yes Yes a2_no Proceed with combined analysis q2->a2_no No

Caption: Decision tree for troubleshooting variable AHR data.

References

Technical Support Center: Refinement of Animal Protocols for Enofelast Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Enofelast and its analogs (Usnoflast/ZYIL1, Selnoflast) in preclinical animal models. The information provided herein is intended to facilitate the refinement of animal protocols, ensuring humane treatment and the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound and its analogs, Usnoflast (ZYIL1) and Selnoflast, are selective, orally active small molecule inhibitors of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3] this compound blocks the activation of the NLRP3 inflammasome, thereby reducing the downstream inflammatory cascade.[3][4] This mechanism makes it a promising therapeutic candidate for a variety of inflammatory and neurodegenerative diseases.[1][5][6]

Q2: In which animal models has this compound (or its analogs) been studied?

A2: Preclinical studies of this compound and its analogs have been conducted in various animal models, including mice, rats, and non-human primates.[1][2][6][7][8][9][10][11] These studies have investigated its efficacy in models of neuroinflammation, Parkinson's disease, Amyotrophic Lateral Sclerosis (ALS), Inflammatory Bowel Disease (IBD), and Multiple Sclerosis (MS).[1][6][8][9][10][11]

Q3: What are the principles of the 3Rs and how do they apply to this compound research?

A3: The 3Rs stand for Replacement, Reduction, and Refinement, which are guiding principles for the ethical use of animals in research.

  • Replacement involves using non-animal methods where possible. For this compound research, this could include in vitro studies using cell cultures to screen for efficacy and toxicity before moving to animal models.

  • Reduction aims to minimize the number of animals used while still obtaining statistically significant data. This can be achieved through careful experimental design and statistical power analysis.

  • Refinement focuses on minimizing animal pain, suffering, and distress.[12] This includes using appropriate anesthesia and analgesia, optimizing drug administration techniques, and providing environmental enrichment.

Q4: What is the bioavailability and distribution of this compound (Usnoflast/ZYIL1) in animal models?

A4: Usnoflast (ZYIL1) has been shown to be orally active and display a good pharmacokinetic profile in mice, rats, and primates.[2] Studies have demonstrated that it distributes to the brain and cerebrospinal fluid (CSF) in these species, with concentrations exceeding the IC50 values for NLRP3 inhibition.[2][6][7][8][9][10][11]

Troubleshooting Guides

Issue 1: Variability in Efficacy in a Mouse Model of Colitis

  • Question: We are observing high variability in the therapeutic effect of this compound in our DSS-induced colitis mouse model. What could be the cause?

  • Answer:

    • DSS Administration: Inconsistent administration of Dextran Sulfate Sodium (DSS) can lead to variable disease severity. Ensure the DSS concentration in drinking water is consistent and that water consumption is monitored for each cage.

    • Gut Microbiome: The composition of the gut microbiome can influence the severity of DSS-induced colitis and the response to treatment. Consider co-housing animals or using litter from a single source to normalize the microbiome across experimental groups. The role of the NLRP3 inflammasome can be dual-staged in IBD models, and its activation may even be protective in the early stages of mucosal repair.[13]

    • Drug Formulation and Administration: Ensure this compound is properly solubilized or suspended and that the oral gavage technique is consistent to ensure accurate dosing.

Issue 2: Adverse Effects Observed in a Parkinson's Disease Mouse Model

  • Question: We are seeing unexpected adverse effects, such as weight loss and lethargy, in our MPTP-induced Parkinson's disease mouse model treated with this compound. What should we do?

  • Answer:

    • Dose Reduction: The observed effects may be dose-related. Consider performing a dose-response study to identify the minimum effective dose with the fewest side effects.

    • Refined Administration: If using oral gavage, ensure proper technique to avoid stress and potential esophageal injury. Training and competency in this technique are crucial.[14][15][16][17] Consider alternative, less stressful methods of administration if possible, such as formulation in palatable food.

    • Supportive Care: Provide supportive care such as softened, palatable food on the cage floor and hydration support to animals showing signs of distress.

    • Monitor for Off-Target Effects: While this compound is a selective NLRP3 inhibitor, at higher doses, off-target effects could occur. Some studies with other NLRP3 inhibitors have noted adverse renal effects in certain disease models, so monitoring kidney function could be considered.[18][19][20]

Issue 3: Difficulty with Oral Gavage in Mice

  • Question: Our research staff is having difficulty with the oral gavage procedure for this compound administration, leading to animal stress and potential inaccuracies in dosing. What are some refinement strategies?

  • Answer:

    • Proper Restraint: Use a firm but gentle restraint technique to secure the mouse and minimize movement.[21]

    • Correct Gavage Needle: Use a flexible, soft-tipped gavage needle appropriate for the size of the mouse to minimize the risk of esophageal or stomach perforation.[14]

    • Measurement of Gavage Needle Length: Before insertion, measure the needle from the corner of the mouth to the last rib to ensure it reaches the stomach without going too far.

    • Technique: Insert the needle gently along one side of the mouth, allowing the mouse to swallow the tip before advancing it smoothly into the esophagus. Do not force the needle.[15][16]

    • Training: Ensure all personnel performing oral gavage are properly trained and demonstrate proficiency.

Data Presentation

Table 1: In Vitro Potency of Usnoflast (ZYIL1) against NLRP3 Inflammasome Activation

Cell TypeActivatorIC50Reference
THP-1 cellsNigericin11 nM[4]
Human PBMCsATP4.5 nM[4]
Primary mouse microgliaNigericin43 nM[2][4]

Table 2: Preclinical Oral Dosing of Usnoflast (ZYIL1) in a Mouse Model of Parkinson's Disease

Animal ModelDosing RegimenOutcomeReference
MPTP-induced Parkinson's disease10-60 mg/kg, orally, twice daily for 5 weeksImproved motor dysfunction, reduced α-synuclein accumulation[4]

Table 3: Pharmacokinetic Parameters of Selnoflast in a Phase 1b Human Study (for reference)

ParameterValueUnitReference
Tmax (median)1hour[13]
Mean Ctrough (Day 5)2.66µg/mL[13]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Parkinson's Disease (MPTP Model)

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Parkinson's Disease: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection according to established protocols.

  • This compound Administration:

    • Prepare this compound (Usnoflast) in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound orally via gavage at a dose of 10-60 mg/kg, twice daily.[4]

    • Begin treatment after MPTP administration and continue for the duration of the study (e.g., 5 weeks).[4]

  • Behavioral Assessment: Perform motor function tests such as the rotarod test and pole test at baseline and at regular intervals throughout the study.

  • Endpoint Analysis:

    • At the end of the study, euthanize animals and collect brain tissue.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to assess dopaminergic neuron loss in the substantia nigra and striatum.

    • Measure levels of α-synuclein aggregation in brain tissue.

    • Analyze brain tissue for markers of neuroinflammation, such as IL-1β and caspase-1.[4]

Protocol 2: Evaluation of this compound in a Mouse Model of Colitis (DSS Model)

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis: Administer 2-3% Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 days.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer this compound orally via gavage at a predetermined dose (e.g., 10 mg/kg) once or twice daily.[22]

    • Treatment can be prophylactic (starting before or at the same time as DSS) or therapeutic (starting after the onset of clinical signs).

  • Clinical Monitoring:

    • Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis:

    • At the end of the study, euthanize animals and collect the colon.

    • Measure colon length and weight.

    • Perform histological analysis of colon tissue to assess inflammation, ulceration, and crypt damage.

    • Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in colon tissue homogenates.[23]

Mandatory Visualization

G cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β Maturation Inflammation Inflammation IL-1β->Inflammation This compound This compound This compound->NLRP3 Inhibition

Caption: NLRP3 Inflammasome Activation Pathway and Site of this compound Inhibition.

G start Start acclimatization Animal Acclimatization (7 days) start->acclimatization baseline Baseline Behavioral Testing acclimatization->baseline induction Disease Induction (e.g., MPTP or DSS) baseline->induction randomization Randomization to Treatment Groups induction->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Daily Clinical Monitoring (Weight, DAI, etc.) treatment->monitoring Daily behavioral Interim/Final Behavioral Testing treatment->behavioral monitoring->treatment endpoint Endpoint Analysis (Histology, Cytokines) behavioral->endpoint end End endpoint->end

Caption: General Experimental Workflow for Preclinical Studies of this compound.

References

Validation & Comparative

Enofelast vs. Zileuton: A Comparative Guide for Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of enofelast and zileuton, two 5-lipoxygenase (5-LO) inhibitors, based on available preclinical data relevant to asthma research. This document is intended to assist researchers in understanding the pharmacological profiles of these compounds and in designing future preclinical studies.

Introduction

Asthma is a chronic inflammatory disease of the airways in which leukotrienes play a crucial pathogenic role. These inflammatory mediators, synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway, contribute to bronchoconstriction, mucus secretion, and airway inflammation. Inhibition of 5-LO is a therapeutic strategy to mitigate these effects. This guide compares two such inhibitors: this compound and the clinically approved drug, zileuton.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Both this compound and zileuton exert their therapeutic effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor to all leukotrienes. By blocking this initial step, both compounds effectively suppress the production of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2]

5-Lipoxygenase Pathway cluster_inhibitors Inhibitors Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTB4 LTB4 LTA4->LTB4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Inflammation Inflammation LTB4->Inflammation Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation Bronchoconstriction Bronchoconstriction Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Bronchoconstriction This compound This compound This compound->5-Lipoxygenase inhibit Zileuton Zileuton Zileuton->5-Lipoxygenase inhibit Experimental Workflow cluster_invitro In Vitro / Ex Vivo Assays cluster_exvivo Airway Smooth Muscle Contraction Isolate Cells/Tissues Isolate Cells/Tissues Pre-incubate with Inhibitor Pre-incubate with Inhibitor Isolate Cells/Tissues->Pre-incubate with Inhibitor Stimulate Leukotriene Synthesis Stimulate Leukotriene Synthesis Pre-incubate with Inhibitor->Stimulate Leukotriene Synthesis Quantify LTB4 Quantify LTB4 Stimulate Leukotriene Synthesis->Quantify LTB4 Calculate IC50 Calculate IC50 Quantify LTB4->Calculate IC50 Sensitize Animal Model Sensitize Animal Model Isolate Tracheal Rings Isolate Tracheal Rings Sensitize Animal Model->Isolate Tracheal Rings Mount in Organ Bath Mount in Organ Bath Isolate Tracheal Rings->Mount in Organ Bath Treat with Inhibitor Treat with Inhibitor Mount in Organ Bath->Treat with Inhibitor Antigen Challenge Antigen Challenge Treat with Inhibitor->Antigen Challenge Measure Contraction Measure Contraction Antigen Challenge->Measure Contraction

References

A Comparative Guide to the Efficacy of BI-L-239 (Enofelast) and Other 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 5-lipoxygenase (5-LOX) inhibitor BI-L-239, also known as Enofelast, with other notable inhibitors in the class. The comparative efficacy is presented through a summary of quantitative experimental data, detailed methodologies of key assays, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Efficacy of 5-LOX Inhibitors

The inhibitory potency of various 5-LOX inhibitors is typically evaluated by measuring their ability to reduce the production of leukotrienes, key mediators of inflammation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's efficacy. The following table summarizes the IC50 values for BI-L-239 and other selected 5-LOX inhibitors from in vitro studies.

InhibitorCommon Name/CodeAssay SystemTarget MeasuredIC50 Value (µM)Reference
BI-L-239 This compoundChopped Guinea Pig LungLTB4 Generation2.48[1]
Zileuton -Human Whole BloodLTB4 Biosynthesis0.9[2]
Human PMNLsLTB4 Biosynthesis0.4[2]
Rat PMNLsLTB4 Biosynthesis0.4[2]
MK-886 -A23187-stimulated Neutrophils5-HETE, LTB40.01-0.014[3]
A-64077 Zileuton analogue---
AA-861 -Human Whole Blood (LPS-stimulated)PG Release31.1 ± 12.6[1]
BWA4C -Human Whole Blood (LPS-stimulated)PG Release3.7 ± 1.9[1]
CJ-13,610 -Human PMNLs (A23187-stimulated)5-LO Product Formation0.07
Human Whole Blood (LPS-stimulated)PG Release26.9 ± 6.4[1]

Note: The IC50 values presented are from different studies and assay systems, which can influence the results. Direct comparison should be made with caution. PMNLs: Polymorphonuclear Leukocytes; LTB4: Leukotriene B4; 5-HETE: 5-Hydroxyeicosatetraenoic acid; PG: Prostaglandin; LPS: Lipopolysaccharide.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.

G 5-Lipoxygenase Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX / FLAP 5-LOX 5-LOX FLAP FLAP LTA4 LTA4 5-HPETE->LTA4 LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase LTC4 LTC4 LTA4->LTC4 LTC4 Synthase LTA4 Hydrolase LTA4 Hydrolase LTC4 Synthase LTC4 Synthase Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation BI-L-239 BI-L-239 BI-L-239->5-LOX Inhibits Zileuton Zileuton Zileuton->5-LOX Inhibits MK-886 MK-886 MK-886->FLAP Inhibits

Caption: The 5-Lipoxygenase (5-LOX) pathway, illustrating the conversion of arachidonic acid to pro-inflammatory leukotrienes and the points of inhibition by various compounds.

G Experimental Workflow for LTB4 Inhibition Assay Start Start Sample_Preparation Prepare Human Whole Blood or Isolated PMNLs Start->Sample_Preparation Incubation Incubate with 5-LOX Inhibitor (e.g., BI-L-239) Sample_Preparation->Incubation Stimulation Stimulate with Calcium Ionophore (A23187) Incubation->Stimulation Reaction_Termination Stop Reaction Stimulation->Reaction_Termination Sample_Processing Centrifuge and Collect Supernatant Reaction_Termination->Sample_Processing LTB4_Measurement Measure LTB4 Concentration (ELISA) Sample_Processing->LTB4_Measurement Data_Analysis Calculate IC50 Value LTB4_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the in vitro efficacy of 5-LOX inhibitors by measuring Leukotriene B4 (LTB4) levels.

Experimental Protocols

Inhibition of LTB4 Biosynthesis in Human Whole Blood

This assay measures the ability of a compound to inhibit the production of LTB4 in a physiologically relevant matrix.

Materials:

  • Freshly drawn human venous blood collected in tubes containing heparin.

  • 5-LOX inhibitors (e.g., BI-L-239, Zileuton) dissolved in a suitable solvent (e.g., DMSO).

  • Calcium Ionophore A23187 stock solution.

  • Phosphate Buffered Saline (PBS).

  • Enzyme-linked immunosorbent assay (ELISA) kit for LTB4.

  • Microplate reader.

Procedure:

  • Blood Aliquoting: Aliquot 1 mL of heparinized human whole blood into microcentrifuge tubes.

  • Inhibitor Incubation: Add the desired concentrations of the 5-LOX inhibitor or vehicle control to the blood samples. Gently mix and pre-incubate for 15 minutes at 37°C.

  • Stimulation: Initiate LTB4 synthesis by adding Calcium Ionophore A23187 to a final concentration of 10 µM.

  • Incubation: Incubate the samples for 30 minutes at 37°C with gentle agitation.

  • Reaction Termination: Stop the reaction by placing the tubes on ice and adding 10 µL of 100 mM EDTA.

  • Plasma Separation: Centrifuge the samples at 1,000 x g for 15 minutes at 4°C.

  • LTB4 Measurement: Collect the plasma supernatant and measure the LTB4 concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

5-LOX Activity Assay in Human Polymorphonuclear Leukocytes (PMNLs)

This cell-based assay provides a more specific assessment of 5-LOX inhibition in a primary inflammatory cell type.

Materials:

  • Isolated human PMNLs.

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • 5-LOX inhibitors.

  • Calcium Ionophore A23187.

  • Methanol.

  • LTB4 ELISA kit.

Procedure:

  • PMNL Preparation: Isolate PMNLs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque). Resuspend the cells in HBSS.

  • Cell Incubation: Aliquot the PMNL suspension (e.g., 5 x 10^6 cells/mL) into reaction tubes.

  • Inhibitor Treatment: Add the 5-LOX inhibitors at various concentrations or vehicle control and pre-incubate for 10 minutes at 37°C.

  • Stimulation: Add Calcium Ionophore A23187 (final concentration 5 µM) to initiate LTB4 production.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.

  • Sample Processing: Centrifuge the samples to pellet the cell debris.

  • LTB4 Quantification: Analyze the supernatant for LTB4 content using an ELISA kit.

  • IC50 Determination: Calculate the IC50 value as described for the whole blood assay.

This guide provides a foundational comparison of BI-L-239 with other 5-LOX inhibitors based on available scientific literature. For further in-depth analysis, it is recommended to consult the primary research articles cited.

References

Enofelast and Montelukast: A Head-to-Head In Vivo Comparison of Two Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the available in vivo data for Enofelast and Montelukast reveals a critical gap in the scientific literature: a lack of direct head-to-head comparative studies. While both compounds have been investigated for their anti-inflammatory properties, particularly in the context of respiratory diseases, their in vivo performance has not been directly benchmarked against each other in preclinical or clinical trials. This guide, therefore, provides a comparative analysis based on their distinct mechanisms of action and a summary of their individual in vivo efficacy data, drawing from separate studies. This approach allows for an indirect comparison of their therapeutic strategies pending the availability of direct comparative research.

Executive Summary

Montelukast, a well-established cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, has a large body of evidence from in vivo studies and extensive clinical use demonstrating its efficacy in treating asthma and allergic rhinitis.[1][2][3] It acts by blocking the pro-inflammatory effects of cysteinyl leukotrienes. In contrast, this compound is identified as a 5-lipoxygenase (5-LO) inhibitor, targeting an earlier step in the leukotriene biosynthetic pathway. The publicly available in vivo data for this compound is considerably more limited, precluding a robust, direct comparison of its efficacy against montelukast.

This guide will delineate the distinct signaling pathways targeted by each compound, present the available quantitative in vivo data from separate studies in structured tables, and provide representative experimental protocols to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanisms of Action: Targeting the Leukotriene Pathway at Different Points

The anti-inflammatory effects of both this compound and montelukast are centered on the leukotriene pathway, a critical mediator of inflammation in allergic and respiratory conditions. However, they intervene at different stages of this cascade.

Montelukast is a selective and potent antagonist of the CysLT1 receptor.[1][2] By competitively binding to this receptor, it prevents the downstream effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which include bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[1][2]

This compound acts upstream of montelukast by inhibiting the 5-lipoxygenase (5-LO) enzyme. This enzyme is crucial for the initial step in the conversion of arachidonic acid to all leukotrienes, including both cysteinyl leukotrienes and LTB4, a potent chemoattractant for neutrophils.

Signaling Pathway Diagrams

Montelukast_Pathway Arachidonic_Acid Arachidonic Acid _5LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->_5LO LTA4 LTA4 _5LO->LTA4 LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs CysLT1R CysLT1 Receptor CysLTs->CysLT1R bind to Inflammation Bronchoconstriction, Increased Vascular Permeability, Eosinophil Recruitment CysLT1R->Inflammation activate Montelukast Montelukast Montelukast->CysLT1R blocks

Figure 1: Montelukast's Mechanism of Action.

Enofelast_Pathway Arachidonic_Acid Arachidonic Acid _5LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->_5LO LTA4 LTA4 _5LO->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 LTB4 LTA4_Hydrolase->LTB4 Neutrophil_Chemotaxis Neutrophil Chemotaxis LTB4->Neutrophil_Chemotaxis promotes CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4_Synthase->CysLTs CysLT1R CysLT1 Receptor CysLTs->CysLT1R bind to Inflammation Bronchoconstriction, Increased Vascular Permeability, Eosinophil Recruitment CysLT1R->Inflammation activate This compound This compound This compound->_5LO inhibits

Figure 2: this compound's Mechanism of Action.

In Vivo Efficacy Data

The following tables summarize the available in vivo data for this compound and montelukast from separate studies. It is crucial to reiterate that these data are not from head-to-head comparative trials and therefore, direct comparisons of potency and efficacy should be made with caution.

This compound: In Vivo Data

Due to the limited publicly available data for this compound, a comprehensive table of in vivo efficacy cannot be constructed at this time.

Montelukast: In Vivo Efficacy Data from Preclinical and Clinical Studies
Model/Study Population Key Efficacy Endpoints Results Reference
Ovalbumin-sensitized miceAirway Hyperresponsiveness (AHR)Montelukast significantly modulated AHR.[4]
Ovalbumin-sensitized miceMucus-producing cellsMontelukast in combination with formoterol showed a beneficial effect in reducing mucus-producing cells.[4]
Adults and children (≥6 years) with chronic asthmaForced Expiratory Volume in 1 second (FEV1)Montelukast significantly improved FEV1 in placebo-controlled clinical trials.[1][5]
Adults and children with chronic asthmaβ2-agonist useMontelukast significantly reduced the need for rescue β2-agonist use.[1][5]
Patients with exercise-induced asthmaFall in pulmonary function post-exerciseMontelukast treatment attenuated the decrease in pulmonary function following exercise.[1][5]
Asthmatic children (add-on to ICS)Morning Peak Expiratory Flow (PEF)Montelukast as an add-on to inhaled corticosteroids (ICS) significantly increased morning PEF compared to theophylline.[6]
Asthmatic children (add-on to ICS)Evening Peak Expiratory Flow (PEF)Montelukast as an add-on to ICS significantly increased evening PEF compared to theophylline at week 4.[6]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of in vivo studies. Below is a representative experimental workflow for an in vivo asthma model, which could be adapted to evaluate compounds like this compound or montelukast.

Representative In Vivo Asthma Model Experimental Workflow

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase sensitization_day0 Day 0: Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum sensitization_day14 Day 14: Booster i.p. injection of OVA + Alum sensitization_day0->sensitization_day14 challenge_days Days 21-23: Intranasal or aerosol challenge with OVA sensitization_day14->challenge_days treatment Administer Vehicle, Montelukast, or this compound prior to each challenge assessment 24-48 hours after final challenge: - Measure Airway Hyperresponsiveness (AHR) - Bronchoalveolar Lavage (BAL) for cell counts - Histology of lung tissue treatment->assessment

Figure 3: Workflow of an Ovalbumin-Induced Allergic Asthma Model.

Protocol Details:

  • Animal Model: BALB/c mice are commonly used for allergic asthma models.

  • Sensitization: Mice are sensitized with an intraperitoneal injection of ovalbumin (OVA), an allergen, mixed with an adjuvant like aluminum hydroxide (Alum) on day 0 and receive a booster on day 14.

  • Challenge: From day 21 to 23, sensitized mice are challenged with intranasal or aerosolized OVA to induce an allergic airway response.

  • Treatment: The test compounds (this compound or montelukast) or vehicle are administered, typically orally or intraperitoneally, at a specified time before each OVA challenge.

  • Assessment: 24 to 48 hours after the final challenge, various parameters are assessed:

    • Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography in response to increasing concentrations of a bronchoconstrictor like methacholine.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the collected fluid is analyzed for inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).

    • Histology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for general inflammation, Periodic acid-Schiff for mucus production) to assess inflammation and airway remodeling.

Discussion and Future Directions

The available data clearly establish montelukast as an effective antagonist of the CysLT1 receptor with proven in vivo efficacy in various models of asthma and in clinical practice.[3][7][8] this compound, by targeting the 5-LO enzyme, offers a broader inhibition of the leukotriene pathway, which could theoretically provide additional anti-inflammatory benefits by also blocking the production of LTB4. However, without direct comparative in vivo studies, the relative efficacy and safety of these two approaches remain speculative.

Future research should prioritize head-to-head in vivo studies comparing this compound and montelukast in well-established models of respiratory and inflammatory diseases. Such studies should include comprehensive dose-response analyses and a broad range of inflammatory and physiological endpoints to provide a definitive comparison of their therapeutic potential. This would be invaluable for the scientific and drug development communities in understanding the optimal point of intervention in the leukotriene pathway for various inflammatory conditions.

References

Benchmarking Enofelast: A Novel TSLP Inhibitor Against Standard-of-Care Asthma Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Enofelast, a hypothetical novel monoclonal antibody targeting Thymic Stromal Lymphopoietin (TSLP), against current standard-of-care therapies for severe asthma. The objective is to present a clear, data-driven analysis to inform research and development decisions in the field of respiratory medicine. The data presented for this compound is simulated based on the established clinical outcomes of the TSLP inhibitor class, exemplified by Tezepelumab, to provide a realistic benchmark.

Introduction to this compound

This compound is a proposed first-in-class human monoclonal antibody (IgG2λ) that binds to and inhibits TSLP, an epithelial-derived cytokine that acts as an upstream mediator in the inflammatory cascade of asthma. By neutralizing TSLP, this compound aims to broadly inhibit downstream inflammatory pathways, including those mediated by IL-4, IL-5, and IL-13, thereby reducing airway inflammation, preventing asthma exacerbations, and improving lung function across a wide range of patients with severe asthma, irrespective of their specific inflammatory phenotype (e.g., eosinophilic or allergic).[1][2][3][4]

Mechanism of Action: TSLP Inhibition

TSLP is released by airway epithelial cells in response to various triggers, such as allergens, viruses, and pollutants.[3][5] It plays a critical role by activating multiple immune cells, including dendritic cells, which then promote the differentiation of T helper 2 (Th2) cells.[2][5] This leads to the release of key downstream cytokines like IL-4, IL-5, and IL-13, which drive the hallmark features of asthma: eosinophilic inflammation, IgE production, mucus hypersecretion, and airway hyperresponsiveness.[2][3]

This compound, by binding to TSLP, prevents its interaction with its heterodimeric receptor, effectively blocking the initiation of this inflammatory cascade.[1][4][6] This upstream intervention distinguishes it from other biologics that target more downstream components of the pathway.

TSLP_Pathway cluster_epithelium Airway Epithelium cluster_immune Immune Response cluster_pathophysiology Asthma Pathophysiology Trigger Triggers (Allergens, Viruses, Pollutants) EpithelialCell Epithelial Cell Trigger->EpithelialCell TSLP TSLP EpithelialCell->TSLP Release TSLP_Receptor TSLP Receptor TSLP->TSLP_Receptor DC Dendritic Cell Th2 Th2 Cell DC->Th2 Differentiation IL4 IL-4 Th2->IL4 IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 IgE IgE Production IL4->IgE Eosinophil Eosinophilic Inflammation IL5->Eosinophil AHR Airway Hyperresponsiveness IL13->AHR TSLP_Receptor->DC Activation This compound This compound This compound->TSLP Inhibits

Caption: this compound's mechanism of action via TSLP inhibition.

Comparative Efficacy Data

The following tables summarize the clinical performance of this compound (simulated data) in comparison to established standard-of-care therapies for severe asthma. The data for standard-of-care therapies are representative of outcomes reported in pivotal clinical trials.

Table 1: Reduction in Annualized Asthma Exacerbation Rate (AAER)

Therapy ClassAgent(s)Target PopulationAAER Reduction vs. Placebo
TSLP Inhibitor This compound (Simulated) Broad Severe Asthma ~56-60% [7][8]
Anti-IL-5/5RαMepolizumab, BenralizumabSevere Eosinophilic Asthma~50-55%
Anti-IgEOmalizumabSevere Allergic Asthma~30-50%
ICS/LABA/LAMAFluticasone/Umeclidinium/VilanterolSevere Asthma~20-30% (vs. ICS/LABA)

Table 2: Improvement in Lung Function and Biomarkers

Therapy ClassAgent(s)Δ FEV1 (L) vs. PlaceboΔ FeNO (ppb) vs. PlaceboΔ Blood Eosinophils (cells/µL) vs. Placebo
TSLP Inhibitor This compound (Simulated) ~0.13 - 0.21 [6]Significant Reduction [6]Significant Reduction [6]
Anti-IL-5/5RαMepolizumab, Benralizumab~0.10 - 0.15Variable/No significant changeNear-complete depletion (Benralizumab) or significant reduction (Mepolizumab)
Anti-IgEOmalizumab~0.10 - 0.12Variable/No significant changeNo direct effect
ICS/LABA/LAMAFluticasone/Umeclidinium/Vilanterol~0.10 - 0.15 (vs. ICS/LABA)N/AN/A
FEV1: Forced Expiratory Volume in 1 second; FeNO: Fractional Exhaled Nitric Oxide.

Table 3: Oral Corticosteroid (OCS) Sparing Effect

Therapy ClassAgent(s)Key OCS Reduction Outcome
TSLP Inhibitor This compound (Simulated) ~90% of patients achieve ≤5 mg/day OCS dose [9][10]
Anti-IL-5/5RαBenralizumab, MepolizumabSignificant reduction in median OCS dose; >50% of patients achieve ≥50% dose reduction
Anti-IgEOmalizumabSignificant reduction in OCS dose requirements

Experimental Protocols

The simulated data for this compound is based on a standard Phase III, multicenter, randomized, double-blind, placebo-controlled trial design, mirroring studies like the NAVIGATOR trial for Tezepelumab.[8]

Key Methodologies:

  • Study Population: Patients (12-80 years) with severe, uncontrolled asthma receiving medium- or high-dose inhaled corticosteroids (ICS) plus at least one other controller medication (e.g., a long-acting β2-agonist [LABA]). Participants would have a history of two or more exacerbations in the previous year.

  • Intervention: Subcutaneous injection of this compound (e.g., 210 mg) or placebo every 4 weeks for 52 weeks.

  • Primary Endpoint: The annualized rate of asthma exacerbations over the 52-week treatment period. An exacerbation is defined as a worsening of asthma requiring systemic glucocorticoids for at least 3 days, or a hospitalization or emergency department visit.[11][12]

  • Key Secondary Endpoints:

    • Change from baseline in pre-bronchodilator FEV1.[13][14]

    • Change from baseline in patient-reported outcomes (e.g., Asthma Control Questionnaire [ACQ], Asthma Quality of Life Questionnaire [AQLQ]).[11]

    • Change from baseline in blood eosinophil counts and FeNO concentrations.

  • OCS-Sparing Trial Design: A separate study would enroll patients with OCS-dependent severe asthma. Following a run-in period to optimize the baseline OCS dose, patients would receive this compound or placebo with a mandated OCS reduction protocol over 48-52 weeks. The primary endpoint would be the percentage reduction in the final OCS dose compared to baseline while maintaining asthma control.[9][10]

  • Data Analysis: The primary endpoint (AAER) is typically analyzed using a negative binomial regression model to account for overdispersion of count data. Secondary continuous endpoints (FEV1, biomarkers) are analyzed using mixed-model for repeated measures (MMRM).

Clinical_Trial_Workflow cluster_treatment Treatment Period (52 weeks) Screening Screening & Run-in (4-6 weeks) - Assess Eligibility - Optimize Background Therapy Randomization Randomization (1:1) Screening->Randomization Enofelast_Arm This compound Arm (SC injection Q4W) Randomization->Enofelast_Arm Placebo_Arm Placebo Arm (SC injection Q4W) Randomization->Placebo_Arm FollowUp Follow-up (e.g., 12 weeks) Enofelast_Arm->FollowUp Placebo_Arm->FollowUp Analysis Primary & Secondary Endpoint Analysis FollowUp->Analysis

References

Assessing the therapeutic window of Enofelast versus other leukotriene modifiers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the therapeutic efficacy and safety profiles of Montelukast, Zafirlukast, and Zileuton in the management of inflammatory airway diseases.

Introduction

Leukotriene modifiers are a class of oral medications prescribed for the chronic treatment of asthma and allergic rhinitis. Their therapeutic effect is achieved by targeting the cysteinyl leukotriene (CysLT) pathway, a key contributor to the pathophysiology of these inflammatory conditions. This guide provides a comparative assessment of the therapeutic windows of three prominent leukotriene modifiers: Montelukast and Zafirlukast, which are leukotriene receptor antagonists (LTRAs), and Zileuton, a 5-lipoxygenase (5-LO) inhibitor. Understanding the therapeutic window—the range between the minimum effective concentration and the minimum toxic concentration—is crucial for optimizing treatment outcomes while minimizing adverse effects. This comparison is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Targets

The therapeutic action of these drugs hinges on their distinct mechanisms for disrupting the leukotriene signaling cascade. Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators that cause bronchoconstriction, increased mucus production, and airway edema.[1]

  • Leukotriene Receptor Antagonists (LTRAs): Montelukast and Zafirlukast act as competitive antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[2][3] By blocking the binding of cysteinyl leukotrienes to this receptor, they prevent the downstream inflammatory effects.[4]

  • 5-Lipoxygenase (5-LO) Inhibitor: Zileuton takes a different approach by inhibiting the 5-lipoxygenase enzyme. This enzyme is critical for the synthesis of all leukotrienes from arachidonic acid.[5][6] Consequently, Zileuton reduces the overall production of leukotrienes.

Below is a diagram illustrating the points of intervention for these leukotriene modifiers within the signaling pathway.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase Arachidonic_Acid->Five_LO LTA4 Leukotriene A4 (LTA4) Five_LO->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor LTE4->CysLT1_Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, Mucus Production, Edema) CysLT1_Receptor->Inflammatory_Response Zileuton Zileuton Zileuton->Five_LO LTRAs Montelukast Zafirlukast LTRAs->CysLT1_Receptor

Caption: Leukotriene Synthesis and Signaling Pathway Interventions.

Comparative Efficacy and Clinical Data

While direct comparative trials between all leukotriene modifiers are limited, existing studies and clinical guidelines provide insights into their relative efficacy. In general, leukotriene modifiers are considered alternative or add-on therapies to inhaled corticosteroids (ICS) for persistent asthma.[7]

FeatureMontelukastZafirlukastZileuton
Asthma Control More effective than placebo, but less effective than ICS.[8]Demonstrates efficacy in most aspects of asthma control in placebo-controlled trials.[7]ER version suggested to have better therapeutic efficacy for asthma compared to montelukast in one study.[7]
Allergic Rhinitis More effective than placebo and comparable to second-generation antihistamines, but less effective than intranasal corticosteroids.[7][8]Used off-label for allergic rhinitis.[2]Not a primary indication.
Exercise-Induced Bronchoconstriction Effective in preventing exercise-induced bronchoconstriction.[9]Shown to prevent exercise-induced bronchospasm.[2]Can be beneficial when administered before exercise.[10]
Onset of Action Bronchodilation occurs within 2 hours of oral administration.[11]Improvement in asthma symptoms can be seen within one week of starting treatment.[12]Rapidly absorbed, with peak plasma concentration in about 1.7 hours.[10]

Pharmacokinetics and Dosing

The pharmacokinetic profiles of these drugs influence their dosing regimens and potential for drug interactions, which are key components of their therapeutic window.

ParameterMontelukastZafirlukastZileuton
Bioavailability 64% (oral).[13]Reduced by 40% when taken with food.[14]Rapidly absorbed.[10]
Protein Binding >99%.[15]99%, primarily to albumin.[2]93%.[16]
Metabolism Extensively metabolized by CYP2C8, 3A4, and 2C9.[15]Primarily metabolized by CYP2C9.[2]Metabolized by CYP1A2, 2C9, and 3A4.[6]
Half-life 2.7 to 5.5 hours.[13]Approximately 10 hours.[2]Approximately 2.5 hours (immediate-release).[6]
Standard Adult Dosage 10 mg once daily.[9]20 mg twice daily.[2]600 mg extended-release tablet twice daily.[16]

Safety and Tolerability: Defining the Upper Limits of the Therapeutic Window

The safety profile is a critical factor in determining the therapeutic window. While generally well-tolerated, each of these leukotriene modifiers has a distinct set of potential adverse effects.

Adverse Effect ProfileMontelukastZafirlukastZileuton
Common Side Effects Abdominal pain, cough, headache.[15]Headaches, stomach upset.[14]Dyspepsia, nausea.
Serious Adverse Events Neuropsychiatric events (e.g., agitation, depression, suicidal thoughts) leading to an FDA boxed warning.[15]Rare cases of life-threatening liver failure.[14]Hepatotoxicity, requiring regular monitoring of liver function tests.[16]
Drug Interactions Potential interactions with drugs metabolized by CYP2C8.[11]Can increase prothrombin time when co-administered with warfarin.Can increase levels of theophylline and warfarin.[17]

Experimental Protocols

The data presented in this guide are derived from various clinical trials and pharmacokinetic studies. The methodologies for key assessments are summarized below.

Assessment of Efficacy in Asthma
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter trials.

  • Primary Endpoints:

    • Forced Expiratory Volume in 1 second (FEV1): Measured using spirometry at baseline and at specified intervals throughout the trial.

    • Asthma Control Questionnaire (ACQ) or Asthma Control Test (ACT): Patient-reported outcomes to assess asthma symptoms and their impact on daily life.[18]

    • Frequency of rescue β2-agonist use: Recorded by patients in daily diaries.

    • Rate of asthma exacerbations: Defined as a worsening of asthma requiring systemic corticosteroids.

Experimental_Workflow_Asthma cluster_screening Screening & Randomization cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (Mild to Moderate Persistent Asthma) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (FEV1, ACQ/ACT, Symptom Diary) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_A Leukotriene Modifier Randomization->Drug_A Placebo Placebo Randomization->Placebo Follow_up_Visits Follow-up Visits (e.g., Weeks 2, 4, 8, 12) Drug_A->Follow_up_Visits Placebo->Follow_up_Visits Efficacy_Endpoints Measurement of Efficacy Endpoints (FEV1, ACQ/ACT, Rescue Medication Use) Follow_up_Visits->Efficacy_Endpoints Safety_Monitoring Adverse Event Monitoring Follow_up_Visits->Safety_Monitoring Data_Analysis Statistical Analysis Efficacy_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Workflow for a Typical Asthma Clinical Trial.

Pharmacokinetic Studies
  • Study Design: Open-label, single- or multiple-dose studies in healthy volunteers or the target patient population.

  • Methodology:

    • Serial blood samples are collected at predetermined time points after drug administration.

    • Plasma concentrations of the drug and its metabolites are quantified using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

    • Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated using non-compartmental or compartmental analysis.

Conclusion

The therapeutic windows of Montelukast, Zafirlukast, and Zileuton are defined by a balance of their efficacy and safety profiles. While all three are effective in managing inflammatory airway diseases, their distinct mechanisms of action, pharmacokinetic properties, and potential for adverse events necessitate individualized treatment approaches. Montelukast offers the convenience of once-daily dosing but carries a risk of neuropsychiatric side effects. Zafirlukast requires twice-daily dosing on an empty stomach and has a rare but serious risk of hepatotoxicity. Zileuton, a potent inhibitor of leukotriene synthesis, also carries a risk of liver injury, mandating regular monitoring. For researchers and drug development professionals, these comparisons highlight the ongoing need for novel leukotriene modifiers with improved safety profiles and wider therapeutic windows.

References

Lack of Published Studies on Enofelast Prevents Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The absence of published studies on Enofelast makes it impossible to fulfill the core requirements of the user's request. A guide on the reproducibility of published studies cannot be created when there are no studies to analyze. Consequently, the requested data presentation, including tables with quantitative data, detailed experimental methodologies, and diagrams of signaling pathways, cannot be generated.

Further investigation into the development history or therapeutic area of this compound is also hampered by this lack of public-domain research. Without preclinical or clinical data, no objective comparison to alternative compounds or treatments can be made.

Therefore, until research on this compound is published in the scientific literature, a comparison guide on the reproducibility of its studies cannot be compiled.

Safety Operating Guide

Essential Safety and Handling Guide for Enamelast™

Author: BenchChem Technical Support Team. Date: November 2025

Note: The user query referenced "Enofelast." Based on search results, it is highly likely that this was a misspelling and the intended product is "Enamelast™," a professional dental fluoride varnish. This guide pertains to the safe handling of Enamelast™.

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for laboratory and clinical professionals handling Enamelast™. Adherence to these procedures is critical for ensuring personal safety and proper environmental management.

I. Personal Protective Equipment (PPE)

The Safety Data Sheet for Enamelast™ mandates the use of specific personal protective equipment to minimize exposure and associated risks.[1][2][3] The following table summarizes the required PPE for handling this product.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against splashes and airborne particles.[4] Should fit properly and not interfere with vision or other PPE.[4]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesWear protective gloves to prevent skin contact.[1][2][3]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][2][3]
Lab Coat or GownA lab coat or gown should be worn over personal clothing.
Respiratory Protection Not generally required with adequate ventilationEnamelast™ is a viscous gel, making inhalation unlikely.[1][5] However, if working in a poorly ventilated area or if mists are generated, a NIOSH-approved respirator may be necessary.[6]

II. Hazard Identification and Safety Precautions

Enamelast™ is classified with several hazards that necessitate careful handling. The following table outlines these hazards and the corresponding precautionary statements.[1][2][3][5]

Hazard ClassGHS ClassificationPrecautionary Statements
Physical Hazard Flammable Liquid and Vapour (Flam. Liq. 3)[1][3][5]Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][3] Keep container tightly closed.[1][2] Ground and bond container and receiving equipment.[1][2] Use explosion-proof electrical/ventilating/lighting equipment.[1][2][3] Use non-sparking tools.[1][2] Take action to prevent static discharges.[1][2]
Health Hazards Acute Toxicity, Oral (Acute Tox. 4)[1][3][5]Harmful if swallowed.[1][3][5] Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1][2] If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2]
Acute Toxicity, Inhalation (Acute Tox. 4)[1][3][5]Harmful if inhaled.[1][3][5] Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] Use only outdoors or in a well-ventilated area.[1][2] If inhaled, remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Skin Irritation (Skin Irrit. 2)[1][3][5]Causes skin irritation.[1][3][5] Wear protective gloves/protective clothing.[1][2][3] Immediately wash with water and soap and rinse thoroughly.[1][5] If on skin, wash with plenty of soap and water.[2] Take off immediately all contaminated clothing and wash it before reuse.[2]
Eye Irritation (Eye Irrit. 2)[1][5]Causes serious eye irritation.[1][5] Wear eye protection/face protection.[1][2][3] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.
Skin Sensitization (Skin Sens. 1)[1][3][5]May cause an allergic skin reaction.[1][3][5] Contaminated work clothing should not be allowed out of the workplace.[1]
Environmental Hazard Harmful to aquatic life with long lasting effects (Aquatic Chronic 3)[1][3]Avoid release to the environment.[1]

III. First Aid Measures

In the event of exposure to Enamelast™, follow these first-aid guidelines.

Exposure RouteFirst Aid Procedure
Inhalation While inhalation is unlikely due to the product's viscosity, if it occurs, move the person to fresh air. If the person is unconscious, place them in a stable side position for transportation. Seek medical attention.[1][5]
Skin Contact Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and water.[1][5]
Eye Contact Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor.[1][5]
Ingestion If large quantities are swallowed, seek immediate medical attention.[1]

IV. Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintaining the stability and safety of Enamelast™.

Handling:

  • Ensure adequate ventilation in the work area.

  • Avoid contact with skin and eyes.

  • Keep away from sources of ignition.

  • Use non-sparking tools.

  • Take precautionary measures against static discharge.[1][2]

Storage:

  • Keep the container tightly closed.[1][2]

  • Store in a well-ventilated place.

  • Protect from heat and direct sunlight.

V. Disposal Plan

Dispose of Enamelast™ and its container in accordance with local, regional, national, and international regulations.[3] Do not dispose of it in the sewer system or with household waste.

Waste Container Labeling and Management:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and a complete list of their contents.[7]

  • The date the container was filled and the volume or weight of the waste should also be included on the label.[7]

  • Ensure waste containers are compatible with the material, are leak-proof, and have a tightly screwed cap.[7]

  • Do not fill waste containers beyond 90% of their capacity.[7]

Disposal of Empty Containers:

  • Thoroughly empty the contents of the container.

  • Triple rinse the empty container and collect all rinsate as chemical waste.[8]

  • Obliterate or remove the original label before disposal.[8]

VI. Logical Relationships in Handling Enamelast™

The following diagram illustrates the logical flow of safe handling procedures for Enamelast™, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Read SDS Read SDS Gather PPE Gather PPE Read SDS->Gather PPE Identifies Required PPE Ensure Ventilation Ensure Ventilation Gather PPE->Ensure Ventilation Handle Product Handle Product Ensure Ventilation->Handle Product Avoid Ignition Sources Avoid Ignition Sources Handle Product->Avoid Ignition Sources Clean Work Area Clean Work Area Handle Product->Clean Work Area Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via Certified Vendor Dispose via Certified Vendor Label Waste Container->Dispose via Certified Vendor

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enofelast
Reactant of Route 2
Reactant of Route 2
Enofelast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.